Lurtotecan Dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(18S)-18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6.2ClH/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23;;/h10-12,35H,3-9,13-15H2,1-2H3;2*1H/t28-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIWMYRMOGIXGG-ZXVJYWQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165965 | |
| Record name | Lurtotecan dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155773-58-3 | |
| Record name | Lurtotecan dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155773583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lurtotecan dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LURTOTECAN DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S31P37BX03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lurtotecan Dihydrochloride: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Lurtotecan Dihydrochloride is a semi-synthetic analog of camptothecin, exhibiting potent antineoplastic activity as a topoisomerase I inhibitor.[1][2] This guide provides an in-depth analysis of its chemical properties, mechanism of action, and relevant experimental protocols, designed for professionals in the field of drug development and oncology research.
Chemical and Physical Properties
This compound is characterized by its specific chemical structure and physical attributes that influence its pharmacological behavior.
| Property | Value | Citation(s) |
| IUPAC Name | (18S)-18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.0³,¹².0⁵,¹⁰.0¹⁵,²⁴.0¹⁷,²²]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione | [3] |
| Synonyms | OSI-211, NX-211, GI147211 | [1] |
| CAS Number | 155773-58-3 (for the dihydrochloride salt) | [1] |
| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆ | [1][4] |
| Molecular Weight | 591.49 g/mol | [1][4] |
| Elemental Analysis | C, 56.86%; H, 5.45%; Cl, 11.99%; N, 9.47%; O, 16.23% | [1] |
| Solubility | Water-soluble (5.8 mg/mL). In DMSO, soluble at 4.33 mg/mL (with ultrasonic assistance). | [2][5] |
| Storage Conditions | Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to keep it in sealed storage, away from moisture and light.[2] | [2] |
Mechanism of Action
Lurtotecan's primary mechanism of action is the inhibition of topoisomerase I, a crucial enzyme in DNA replication and transcription.[6]
Lurtotecan selectively stabilizes the covalent complex formed between topoisomerase I and DNA.[3][6] This action inhibits the religation step of the enzyme's function, leading to the accumulation of single-strand DNA breaks.[1] The collision of the DNA replication fork with these cleaved strands results in the generation of irreversible double-strand DNA breaks.[6] This extensive DNA damage ultimately triggers apoptosis, or programmed cell death, in cancer cells.[1][6]
Beyond its impact on DNA replication, Lurtotecan has also been shown to inhibit RNA synthesis and interfere with the multi-ubiquitination and degradation of topoisomerase I.[3][6]
Experimental Protocols
In Vivo Antitumor Efficacy in Xenograft Models
This protocol outlines the methodology for assessing the antitumor activity of Lurtotecan in preclinical animal models.[5]
-
Animal Models: Mice with established human tumor xenografts, such as HT-29 and SW48 colon tumors.[5]
-
Treatment Regimen: Lurtotecan is administered intravenously at varying doses (e.g., 9 and 12 mg/kg) twice a week for a duration of five weeks.[5]
-
Efficacy Evaluation: Tumor volume is measured before and after the treatment period. The efficacy is expressed as a T/B ratio (tumor volume after treatment / tumor volume before treatment). A T/B ratio of less than 1 indicates tumor regression and is considered a successful outcome.[5]
-
Toxicity Monitoring: Animal body weight is monitored throughout the study as an indicator of systemic toxicity.[5]
Clinical Pharmacokinetic Studies
This protocol details the methodology for evaluating the pharmacokinetic profile of Lurtotecan in human subjects.[7][8]
-
Study Population: Cancer patients enrolled in Phase I or II clinical trials.[7][8]
-
Drug Administration: Lurtotecan, often in its liposomal formulation (NX 211), is administered as a 30-minute intravenous infusion.[8] Dose levels are escalated in different patient cohorts.[8]
-
Sample Collection: Serial blood (plasma and whole blood) and urine samples are collected at specified time points for up to 96 hours post-infusion.[8]
-
Bioanalytical Method: Lurtotecan concentrations in the collected samples are quantified using High-Performance Liquid Chromatography (HPLC).[8]
-
Pharmacokinetic Parameters: Key parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), clearance (Cl), mean residence time (MRT), and half-life are calculated to characterize the drug's absorption, distribution, metabolism, and excretion.[7]
Phase II Clinical Trial Protocol for Head and Neck Cancer
This protocol provides an example of a Phase II clinical trial design for evaluating Lurtotecan's efficacy and safety.[9]
-
Patient Population: Patients with metastatic or locally recurrent squamous cell carcinoma of the head and neck who are ineligible for curative surgery or radiotherapy.[9][10]
-
Study Design: A multicenter study where patients may be stratified based on whether their target lesions are within a previously irradiated field.
-
Treatment Schedule: Liposomal Lurtotecan (OSI-211) is administered intravenously over 30 minutes on days 1 and 8 of a 21-day cycle.[9] A common dose is 2.4 mg/m²/day.[9] Treatment continues in the absence of disease progression or unacceptable toxicity.
-
Efficacy Endpoints: The primary endpoint is the objective response rate. Secondary endpoints include the duration of response, time to progression, and overall survival.
-
Safety and Toxicity Assessment: Patients are monitored for adverse events, with a particular focus on hematological toxicities like neutropenia and thrombocytopenia.[8][9]
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lurtotecan | C28H30N4O6 | CID 60956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I and pharmacologic study of liposomal lurtotecan, NX 211: urinary excretion predicts hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II study of OSI-211 (liposomal lurtotecan) in patients with metastatic or loco-regional recurrent squamous cell carcinoma of the head and neck. An EORTC New Drug Development Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinConnect | Liposomal Lurtotecan in Treating Patients With [clinconnect.io]
Lurtotecan Dihydrochloride: A Technical Whitepaper on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lurtotecan Dihydrochloride (formerly known as GI147211) is a semi-synthetic analog of camptothecin, a potent inhibitor of topoisomerase I. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical evaluation of lurtotecan and its liposomal formulation, NX 211 (also known as OSI-211). Key preclinical and clinical data are summarized, and detailed experimental methodologies are provided for pivotal studies. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's scientific journey.
Introduction
This compound emerged from the quest for water-soluble and more tolerable derivatives of the potent but challenging anti-cancer agent, camptothecin. As a topoisomerase I inhibitor, lurtotecan's mechanism of action is to trap the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately, apoptotic cell death.[1][2][3] To enhance its pharmacokinetic profile and improve tumor targeting, a liposomal formulation, NX 211 (OSI-211), was developed.[4] This whitepaper will delve into the scientific and technical details of lurtotecan's journey from a promising camptothecin analog to a clinically investigated anti-cancer agent.
Chemical Properties and Synthesis
Lurtotecan is chemically described as (8S)-8-Ethyl-8-hydroxy-15-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-11H-[1][4]dioxino[2,3-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-9,12(8H,14H)-dione.[5] The dihydrochloride salt enhances its water solubility.
Table 1: Chemical and Physical Properties of Lurtotecan and this compound
| Property | Lurtotecan (Free Base) | This compound |
| Synonyms | GI147211, OSI-211 | GG 211, GI-147211C |
| CAS Number | 149882-10-0 | 155773-58-3 |
| Molecular Formula | C28H30N4O6 | C28H32Cl2N4O6 |
| Molecular Weight | 518.56 g/mol | 591.49 g/mol |
Synthesis
The synthesis of lurtotecan involves a multi-step process. A key step is the Friedlander condensation to construct the quinoline ring system. This is followed by the introduction of the N-methylpiperazine side chain. While detailed, step-by-step industrial synthesis protocols are proprietary, a general synthetic scheme can be outlined as follows:
A 7-(chloromethyl)camptothecin derivative is synthesized via a Friedlander condensation. Subsequently, the chloride is displaced with N-methylpiperazine to yield lurtotecan.[6] The dihydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Mechanism of Action
Lurtotecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I, a nuclear enzyme crucial for relaxing DNA supercoiling during replication and transcription.
Topoisomerase I Inhibition
The mechanism involves the stabilization of the covalent "cleavable complex" formed between topoisomerase I and DNA.[1][3] Lurtotecan intercalates into this complex, preventing the re-ligation of the single-strand DNA break. This leads to an accumulation of these stalled complexes.
Downstream Signaling and Apoptosis
The collision of the DNA replication fork with the lurtotecan-stabilized cleavable complex results in the conversion of single-strand breaks into irreversible double-strand DNA breaks.[2][3] This DNA damage triggers a cascade of cellular responses, including cell cycle arrest, primarily at the G2/M phase, and the initiation of apoptosis. The apoptotic signaling involves the activation of DNA damage sensors like ATM (Ataxia Telangiectasia Mutated) and the subsequent phosphorylation of checkpoint kinases such as Chk2. This can lead to the activation of the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax and PUMA, ultimately leading to caspase activation and programmed cell death.
Preclinical Development
In Vitro Cytotoxicity
Xenograft Studies
Lurtotecan and its liposomal formulation, NX 211, have demonstrated significant antitumor activity in various human tumor xenograft models in mice.
Table 2: Summary of Preclinical Xenograft Studies of Lurtotecan and NX 211
| Xenograft Model | Treatment | Key Findings | Reference |
| Human leukemia (AML and ALL) in SCID mice | OSI-211 | Potent antileukemia activity | [1] |
| KB and ES-2 human tumor xenografts | Lurtotecan vs. NX 211 | NX 211 showed a >3-fold increase in therapeutic index compared to lurtotecan. | [4] |
| Multiple xenograft models | Lurtotecan | Potent antitumor activity | [4] |
Experimental Protocol: General Xenograft Efficacy Study
A generalized protocol for assessing in vivo efficacy is as follows:
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Cell Culture and Implantation: Human tumor cells (e.g., KB or ES-2) are cultured in appropriate media. A specific number of cells (e.g., 1 x 10^6) are then subcutaneously implanted into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: Lurtotecan, NX 211, or a vehicle control is administered intravenously according to a predetermined schedule and dose.
-
Tumor Measurement and Body Weight Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.
Pharmacokinetics of Lurtotecan vs. Liposomal Lurtotecan (NX 211) in Mice
The liposomal formulation NX 211 was developed to improve the pharmacokinetic properties of lurtotecan. Studies in nude mice demonstrated a significant enhancement in plasma residence time and drug exposure with NX 211 compared to the free drug.
Table 3: Comparative Pharmacokinetic Parameters of Lurtotecan and NX 211 in Nude Mice
| Parameter | Lurtotecan | NX 211 (Liposomal) | Fold Change (NX 211/Lurtotecan) |
| Dose (mg/kg) | 0.78 | 1.0 | - |
| Cmax (µg/mL) | 0.14 | 210 | ~1500 |
| AUC (µg*h/mL) | 0.09 | 135 | ~1500 |
| Half-life (h) | 0.3 | 6.9 | ~23 |
| Clearance (mL/h/kg) | 8600 | 7.4 | ~0.00086 |
Data adapted from a study in nude mice.[4]
Clinical Development
Lurtotecan, primarily in its liposomal formulation (NX 211/OSI-211), has been evaluated in several Phase I and Phase II clinical trials for various solid tumors and hematological malignancies.
Phase I Clinical Trials
Phase I studies were designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of liposomal lurtotecan.
Table 4: Summary of a Phase I Trial of Liposomal Lurtotecan (NX 211) in Patients with Advanced Solid Tumors
| Parameter | Value |
| Patient Population | 29 patients with advanced solid tumors |
| Dosing Regimen | 30-minute IV infusion once every 3 weeks |
| Dose Levels Tested (mg/m²) | 0.4, 0.8, 1.6, 3.2, 3.8, 4.3 |
| Maximum Tolerated Dose (MTD) | Not explicitly stated, but 4.3 mg/m² was the highest dose tested |
| Recommended Phase II Dose | 3.8 mg/m² once every 3 weeks |
| Dose-Limiting Toxicities (DLTs) | Neutropenia and thrombocytopenia |
| Efficacy | 9 patients had stable disease |
Data from a Phase I study of NX 211.[7]
Experimental Protocol: Phase I Dose-Escalation Study
-
Patient Selection: Patients with advanced, refractory solid tumors meeting specific inclusion and exclusion criteria are enrolled.
-
Dose Escalation: Patients are enrolled in cohorts and receive escalating doses of liposomal lurtotecan. Dose escalation decisions are based on the toxicities observed in the first cycle of treatment.
-
Toxicity and Response Assessment: Patients are monitored for adverse events. Tumor response is evaluated at baseline and at regular intervals during treatment.
-
Pharmacokinetic Sampling: Blood and urine samples are collected at specified time points after drug administration to determine pharmacokinetic parameters.
Phase II Clinical Trials
Phase II trials were conducted to evaluate the efficacy and further assess the safety of liposomal lurtotecan in specific cancer types.
Table 5: Summary of a Phase II Trial of Liposomal Lurtotecan (OSI-211) in Squamous Cell Carcinoma of the Head and Neck (SCCHN)
| Parameter | Value |
| Patient Population | 46 eligible patients with metastatic or recurrent SCCHN |
| Dosing Regimen | 2.4 mg/m²/day IV over 30 min on days 1 and 8, every 21 days |
| Objective Response Rate | 2.2% (1 patient) |
| Stable Disease | 18 patients |
| Median Time to Progression | 6 weeks |
| Most Common Grade 1-2 Toxicity | Anemia (79%) |
| Most Common Grade 3-4 Toxicity | Infection (8.5%) |
Data from an EORTC Phase II study.
Clinical Pharmacokinetics of Liposomal Lurtotecan (NX 211)
Pharmacokinetic analyses from clinical trials have provided insights into the behavior of liposomal lurtotecan in humans.
Table 6: Pharmacokinetic Parameters of Liposomal Lurtotecan (NX 211) in Cancer Patients
| Parameter | Value (Mean ± SD) |
| Systemic Clearance (Plasma) | 0.82 ± 0.78 L/h/m² |
| Systemic Clearance (Whole Blood) | 1.15 ± 0.96 L/h/m² |
| Urinary Recovery (Fu) | 10.1% ± 4.05% |
Data from a Phase I study in patients with advanced solid tumors.[7]
Safety and Tolerability
The primary dose-limiting toxicities of liposomal lurtotecan observed in clinical trials are hematological, specifically neutropenia and thrombocytopenia.[7] Other reported adverse events are generally mild to moderate and include fatigue, nausea, and diarrhea.
Conclusion and Future Directions
This compound, particularly in its liposomal formulation, has demonstrated potent antitumor activity in preclinical models and a manageable safety profile in early-phase clinical trials. The liposomal delivery system significantly improves its pharmacokinetic properties, leading to enhanced drug exposure and tumor accumulation. While clinical activity in some heavily pretreated patient populations has been modest, the development of lurtotecan represents a significant effort in optimizing camptothecin-based therapy. Further research could explore its potential in combination with other anticancer agents or in different patient populations with specific molecular profiles that may predict a better response to topoisomerase I inhibitors.
References
- 1. Phase II study of OSI-211 (liposomal lurtotecan) in patients with metastatic or loco-regional recurrent squamous cell carcinoma of the head and neck. An EORTC New Drug Development Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Phase I and pharmacologic study of liposomal lurtotecan, NX 211: urinary excretion predicts hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Liposomal lurtotecan (NX211): determination of total drug levels in human plasma and urine by reversed-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Structure-Activity Relationship of Lurtotecan Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurtotecan dihydrochloride (formerly known as GG-211 or GI147211) is a semi-synthetic analog of the natural alkaloid camptothecin, a potent inhibitor of DNA topoisomerase I.[1][2][3][4][5] Like other camptothecin derivatives, lurtotecan exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[2] Lurtotecan has been investigated in clinical trials for the treatment of various cancers. This guide provides a detailed overview of the structure-activity relationship (SAR) of lurtotecan, presenting key quantitative data, experimental methodologies, and the underlying molecular interactions that govern its therapeutic potential.
Core Structure and Mechanism of Action
The core structure of lurtotecan is based on the pentacyclic ring system of camptothecin. Modifications to this core structure, particularly at the 7, 10, and 11 positions of the A and B rings, have been a primary focus of drug development efforts to improve efficacy, solubility, and pharmacokinetic properties. Lurtotecan features a 10,11-ethylenedioxy group and a 7-(4-methylpiperazinomethylene) substituent, which contribute to its unique pharmacological profile.
The generally accepted mechanism of action for camptothecins, including lurtotecan, involves the stabilization of the topoisomerase I-DNA cleavable complex. This process is depicted in the signaling pathway below.
Caption: Mechanism of Lurtotecan-induced apoptosis.
Structure-Activity Relationship of Lurtotecan Analogs
The cytotoxic activity of lurtotecan is significantly influenced by modifications to its chemical structure. The following table summarizes the in vitro cytotoxicity of lurtotecan and a key analog, 7-methyl-10,11-ethylenedioxy-20(S)-camptothecin (MEC), which is a photodegradant of lurtotecan. This data highlights the importance of the C7 substituent.
| Compound | C7-Substituent | Cell Line | IC50 (nM) |
| Lurtotecan | -CH2-N(CH2CH2)2N-CH3 | A549 (Lung Carcinoma) | 1.8 ± 0.3 |
| HT-29 (Colon Adenocarcinoma) | 3.5 ± 0.6 | ||
| IGROV-1 (Ovarian Adenocarcinoma) | 1.2 ± 0.2 | ||
| LoVo (Colon Adenocarcinoma) | 2.9 ± 0.5 | ||
| MCF-7 (Breast Adenocarcinoma) | 2.1 ± 0.4 | ||
| SK-MEL-28 (Malignant Melanoma) | 4.2 ± 0.7 | ||
| U-373-MG (Glioblastoma) | 2.5 ± 0.4 | ||
| MEC | -CH3 | A549 (Lung Carcinoma) | 0.5 ± 0.1 |
| HT-29 (Colon Adenocarcinoma) | 1.1 ± 0.2 | ||
| IGROV-1 (Ovarian Adenocarcinoma) | 0.4 ± 0.1 | ||
| LoVo (Colon Adenocarcinoma) | 0.9 ± 0.2 | ||
| MCF-7 (Breast Adenocarcinoma) | 0.7 ± 0.1 | ||
| SK-MEL-28 (Malignant Melanoma) | 1.2 ± 0.2 | ||
| U-373-MG (Glioblastoma) | 0.8 ± 0.1 | ||
| Topotecan | -CH2N(CH3)2 at C9, -OH at C10 | A549 (Lung Carcinoma) | 6.5 ± 1.1 |
| HT-29 (Colon Adenocarcinoma) | 13.2 ± 2.2 | ||
| IGROV-1 (Ovarian Adenocarcinoma) | 4.8 ± 0.8 | ||
| LoVo (Colon Adenocarcinoma) | 10.9 ± 1.8 | ||
| MCF-7 (Breast Adenocarcinoma) | 8.1 ± 1.4 | ||
| SK-MEL-28 (Malignant Melanoma) | 15.8 ± 2.7 | ||
| U-373-MG (Glioblastoma) | 9.5 ± 1.6 | ||
| SN-38 | -C2H5 at C7, -OH at C10 | A549 (Lung Carcinoma) | 1.5 ± 0.3 |
| HT-29 (Colon Adenocarcinoma) | 3.1 ± 0.5 | ||
| IGROV-1 (Ovarian Adenocarcinoma) | 1.1 ± 0.2 | ||
| LoVo (Colon Adenocarcinoma) | 2.6 ± 0.4 | ||
| MCF-7 (Breast Adenocarcinoma) | 1.9 ± 0.3 | ||
| SK-MEL-28 (Malignant Melanoma) | 3.8 ± 0.6 | ||
| U-373-MG (Glioblastoma) | 2.3 ± 0.4 |
Data extracted from a study on the photodegradation of lurtotecan, where MEC was identified and evaluated. The IC50 values were determined after a 5-day continuous exposure.[6]
The data clearly indicates that the replacement of the piperazinomethyl group at the C7 position with a simple methyl group (MEC) results in a significant increase in cytotoxicity, with MEC being approximately 2- to 18-fold more potent than lurtotecan, topotecan, and SN-38 across the tested cell lines.[6] This finding aligns with broader SAR studies of camptothecins, which suggest that alkyl substitutions at the C7 position can enhance topoisomerase I inhibitory activity.[6]
Experimental Protocols
Synthesis of 7-Substituted Camptothecin Analogs
A general synthetic route to introduce substituents at the C7 position of the camptothecin core involves the use of a 7-chloromethyl-camptothecin intermediate. This intermediate can then be reacted with various nucleophiles to generate a library of analogs.
Caption: General workflow for synthesizing C7-substituted camptothecins.
Protocol for the Synthesis of 7-(N-Boc-piperazinyl)-methyl-camptothecin:
-
Preparation of 7-Chloromethyl-camptothecin: Camptothecin is converted to 7-chloromethyl-camptothecin using the Sawada method.
-
Nucleophilic Substitution: To a solution of 7-chloromethyl-camptothecin in dry DMF, N-Boc protected piperazine is added.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography.
-
Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., CHCl3/MeOH) to yield the target compound.[1]
Topoisomerase I Inhibition Assay
The ability of lurtotecan and its analogs to inhibit topoisomerase I is a key measure of their mechanism-based activity. A common method is the DNA relaxation assay.
Protocol for Topoisomerase I DNA Relaxation Assay:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a relaxation buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).
-
Compound Addition: Add the test compound (lurtotecan or analog) at various concentrations to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase I.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop solution (e.g., 1% SDS, 0.05% bromophenol blue, and 50% glycerol).
-
Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of lurtotecan or its analogs and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The structure-activity relationship of this compound is a critical area of research for the development of more effective topoisomerase I inhibitors. The available data, though limited for a broad range of lurtotecan-specific analogs, clearly indicates that modifications at the C7 position significantly impact cytotoxic potency. The increased activity of the 7-methyl analog compared to the 7-piperazinomethyl parent compound (lurtotecan) suggests that smaller, lipophilic substituents at this position may be favorable for enhancing anti-tumor effects. Further synthesis and evaluation of a wider range of lurtotecan analogs are necessary to fully elucidate the SAR and to guide the design of next-generation camptothecin derivatives with improved therapeutic indices. The experimental protocols provided herein offer a framework for the continued investigation of these promising anti-cancer agents.
References
- 1. Design, synthesis, and cytotoxic activity of novel 7-substituted camptothecin derivatives incorporating piperazinyl-sulfonylamidine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lurtotecan (GI147211) | 拓扑异构酶 I 抑制剂 | MCE [medchemexpress.cn]
- 6. aacrjournals.org [aacrjournals.org]
Lurtotecan Dihydrochloride: A Technical Guide to Target Validation in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ovarian cancer remains a significant clinical challenge due to late-stage diagnosis and high rates of recurrence. The development of targeted therapies is crucial for improving patient outcomes. Lurtotecan dihydrochloride, a semi-synthetic analogue of camptothecin, has been investigated as a potent anti-neoplastic agent.[1][2] This document provides a comprehensive technical overview of the validation of its molecular target, DNA topoisomerase I (TOP1), in the context of ovarian cancer. We will detail the mechanism of action, summarize preclinical and clinical efficacy data, provide standardized experimental protocols for target validation, and present visual workflows and pathways to support further research and development in this area.
The Molecular Target: DNA Topoisomerase I in Ovarian Cancer
DNA topoisomerase I (TOP1) is a critical nuclear enzyme responsible for regulating DNA topology during replication, transcription, and recombination. It alleviates torsional stress by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before resealing the break.[3]
In many malignancies, including ovarian cancer, TOP1 is overexpressed compared to normal tissues.[4] This elevated expression is often correlated with advanced tumor stage and poor prognosis.[4] The high proliferative rate of cancer cells makes them particularly dependent on TOP1 activity to manage the topological challenges of constant DNA replication. This dependency establishes TOP1 as a key therapeutic target for anti-cancer drug development. Topoisomerase I inhibitors are recognized as one of the more effective and tolerable treatment options for recurrent ovarian cancer.[5][6][7]
This compound: Mechanism of Action
Lurtotecan is a potent TOP1 inhibitor.[8] Unlike agents that prevent TOP1 from binding to DNA, lurtotecan exerts its cytotoxic effect by trapping the enzyme in a covalent complex with DNA.[1]
The mechanism proceeds as follows:
-
TOP1 Cleavage: TOP1 initiates its catalytic cycle by cleaving one strand of the DNA duplex.
-
Lurtotecan Intercalation: Lurtotecan binds to this transient TOP1-DNA cleavage complex.
-
Stabilization of the Complex: The drug selectively stabilizes the complex, preventing the TOP1-mediated religation of the DNA strand.[1][9]
-
Collision with Replication Fork: When a DNA replication fork encounters this stabilized ternary complex, it leads to the conversion of the single-strand break into a cytotoxic double-strand break.[1]
-
Cell Cycle Arrest and Apoptosis: The accumulation of these irreparable DNA double-strand breaks triggers cell cycle arrest and ultimately induces apoptosis.[1][9]
Preclinical and Clinical Target Validation
The validation of TOP1 as a target for lurtotecan in ovarian cancer is supported by both preclinical and clinical studies. While lurtotecan itself showed modest activity in later trials and its development was discontinued, the data from its investigation provides a valuable framework for understanding TOP1 inhibition in this disease.[2][10]
Preclinical Efficacy
In vitro studies consistently demonstrated the cytotoxicity of lurtotecan against various cancer cell lines. Early comparisons with topotecan, another TOP1 inhibitor, indicated that lurtotecan was more soluble and exhibited greater in vitro cytotoxicity.[11]
Table 1: Representative In Vitro Cytotoxicity Data Template
| Ovarian Cancer Cell Line | Histological Subtype | Lurtotecan IC50 (nM) | Topotecan IC50 (nM) |
|---|---|---|---|
| A2780 | Epithelial | Data Point | Data Point |
| SKOV-3 | Clear Cell | Data Point | Data Point |
| OVCAR-3 | Epithelial | Data Point | Data Point |
| Caov-3 | Epithelial | Data Point | Data Point |
Clinical Validation in Ovarian Cancer
Lurtotecan, particularly in its liposomal formulation (OSI-211), advanced to Phase II clinical trials for recurrent or refractory ovarian cancer. These trials aimed to determine its efficacy and safety in heavily pretreated patient populations.
A randomized Phase II trial by the National Cancer Institute of Canada Clinical Trials Group evaluated two different intravenous schedules of liposomal lurtotecan in women with relapsed epithelial ovarian cancer.[12] Another Phase II study specifically investigated liposomal lurtotecan in patients with topotecan-resistant ovarian cancer.[10]
Table 2: Summary of Key Phase II Clinical Trial Data for Liposomal Lurtotecan (OSI-211) in Ovarian Cancer
| Trial Identifier / Source | Patient Population | Treatment Arm / Schedule | Number of Patients | Overall Response Rate (ORR) | Stable Disease (SD) | Key Toxicities |
|---|---|---|---|---|---|---|
| NCIC CTG Trial (Arm A)[12] | Relapsed Epithelial Ovarian Cancer | Daily for 3 days, every 21 days | 39 | 15.4% | Data Not Specified | Grade 4 Neutropenia (51%), Febrile Neutropenia (26%) |
| NCIC CTG Trial (Arm B)[12] | Relapsed Epithelial Ovarian Cancer | Days 1 and 8, every 21 days | 41 | 4.9% | Data Not Specified | Grade 4 Neutropenia (22%), Febrile Neutropenia (2.4%) |
| Seiden et al., 2004[10] | Topotecan-Resistant Ovarian Cancer | 2.4 mg/m² on Days 1 and 8, every 21 days | 22 | 0% | 8 patients (36.4%) | Mild to moderate thrombocytopenia, anemia, neutropenia |
While the objective response rates were modest, particularly in the topotecan-resistant population, the observation of stable disease suggested some level of biological activity.[10] However, the efficacy was not sufficient to warrant progression to Phase III trials, and development was ultimately halted.[2]
Experimental Protocols for Target Validation
Validating a TOP1 inhibitor requires a multi-step approach, from confirming enzymatic inhibition to assessing cellular and in vivo anti-tumor activity.
Protocol: TOP1 DNA Relaxation Assay
This biochemical assay directly measures the inhibition of TOP1's catalytic activity.
-
Objective: To determine the concentration of lurtotecan required to inhibit 50% of TOP1 activity (IC50).
-
Materials:
-
Human TOP1 enzyme (recombinant).
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Assay Buffer: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 1 mM DTT.
-
This compound serial dilutions.
-
Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.05% bromophenol blue, 10% glycerol.
-
Agarose gel (1%), TBE buffer, Ethidium bromide or SYBR Safe.
-
-
Methodology:
-
Prepare reaction mixtures in microfuge tubes on ice. To the Assay Buffer, add supercoiled DNA to a final concentration of 10-20 ng/µL.
-
Add serial dilutions of lurtotecan (or vehicle control) to the respective tubes.
-
Initiate the reaction by adding a fixed amount of human TOP1 enzyme (e.g., 1-2 units).
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding Stop Solution/Loading Dye.
-
Load samples onto a 1% agarose gel.
-
Perform electrophoresis at 50-100V until the supercoiled and relaxed DNA forms are well-separated.
-
Stain the gel with ethidium bromide/SYBR Safe and visualize under UV light.
-
Analysis: Quantify the band intensity of the supercoiled (unreacted) and relaxed (reacted) DNA. The inhibition of relaxation in the presence of lurtotecan is indicative of TOP1 inhibition. Calculate the IC50 value from the dose-response curve.
-
Protocol: Cell-Based Cytotoxicity Assay (MTT/XTT)
This assay measures the impact of the drug on the viability and proliferation of ovarian cancer cells.
-
Objective: To determine the IC50 of lurtotecan in various ovarian cancer cell lines.
-
Materials:
-
Ovarian cancer cell lines (e.g., A2780, SKOV-3).
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS).
-
96-well cell culture plates.
-
This compound serial dilutions.
-
MTT or XTT reagent.
-
Solubilization buffer (for MTT) or PMS (for XTT).
-
Microplate reader.
-
-
Methodology:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of lurtotecan (typically from 0.1 nM to 10 µM) and a vehicle control.
-
Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.
-
Add MTT/XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add solubilization buffer and incubate until the formazan crystals are dissolved.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the IC50 using non-linear regression analysis.
-
Conclusion and Future Directions
The investigation of this compound has unequivocally validated DNA topoisomerase I as a relevant therapeutic target in ovarian cancer. Its mechanism of action—stabilizing the TOP1-DNA cleavage complex—is a proven strategy for inducing cancer cell death.[1] While lurtotecan itself did not achieve the required clinical efficacy to advance, the lessons learned from its development are invaluable.[10][12]
Future research should focus on:
-
Novel TOP1 Inhibitors: Developing next-generation inhibitors with improved pharmacokinetic profiles, better tumor penetration, and reduced off-target toxicities.
-
Combination Therapies: Exploring the synergy of TOP1 inhibitors with other agents, such as PARP inhibitors, given their complementary roles in DNA damage repair.
-
Biomarker Development: Identifying predictive biomarkers beyond TOP1 expression to select patient populations most likely to respond to this class of drugs.
By building on the foundational knowledge established through the study of agents like lurtotecan, the field can continue to advance TOP1-targeted therapies and improve outcomes for patients with ovarian cancer.
References
- 1. Facebook [cancer.gov]
- 2. Lurtotecan - Wikipedia [en.wikipedia.org]
- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of Topoisomerase I for Prognoses and Therapeutics of Camptothecin-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. A phase II study of liposomal lurtotecan (OSI-211) in patients with topotecan resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Lurtotecan Dihydrochloride: A Technical Guide for Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Cell Lung Cancer (SCLC) is an aggressive malignancy characterized by rapid growth and early metastasis. While initial chemotherapy regimens can be effective, resistance and relapse are common, necessitating the exploration of novel therapeutic agents. Lurtotecan Dihydrochloride (formerly known as GI147211) is a semi-synthetic analogue of camptothecin, a class of compounds known for their potent anti-neoplastic activity. This technical guide provides a comprehensive overview of the available research on Lurtotecan for SCLC, focusing on its mechanism of action, clinical efficacy, and relevant experimental protocols. Due to the limited publicly available data on Lurtotecan, this guide synthesizes the most relevant findings to support further research and development efforts in this area.
Core Mechanism of Action: Topoisomerase I Inhibition
Lurtotecan exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.[1][2] The mechanism involves the stabilization of the covalent complex between topoisomerase I and DNA, which leads to single-strand breaks.[3] When the DNA replication machinery encounters these stabilized complexes, the single-strand breaks are converted into lethal double-strand breaks, triggering a cascade of events that ultimately leads to apoptotic cell death.[3][4]
Signaling Pathway for Lurtotecan-Induced Apoptosis
Caption: Mechanism of Lurtotecan as a Topoisomerase I inhibitor leading to apoptosis.
Preclinical and Clinical Data
Clinical Efficacy in Second-Line SCLC Treatment
A key clinical study by the EORTC Early Clinical Studies Group evaluated Lurtotecan (GI147211) as a second-line treatment for SCLC. Patients were stratified into two groups: those with refractory disease (relapse within 3 months of first-line therapy) and those with sensitive disease (relapse after 3 months).
| Patient Group | Number of Patients | Overall Response Rate (ORR) | 95% Confidence Interval (CI) | Median Duration of Partial Response (PR) |
| Refractory | 29 | 10.3% | 2.2% - 27% | 5.7 months |
| Sensitive | 37 | 21.1% | 9.5% - 37% | 5.2 months |
| Overall | 66 | 16.6% | 8.5% - 27.5% | 4.8 months |
Table 1: Efficacy of Lurtotecan in Second-Line SCLC Treatment
Toxicity Profile
The primary dose-limiting toxicities observed in clinical trials were hematological. The EORTC study reported the following grade 3-4 toxicities:
| Toxicity | Grade 3-4 Incidence (% of cycles) |
| Neutropenia | 25% |
| Thrombocytopenia | 23% |
Non-hematological toxicities were generally mild to moderate and included nausea (22% of cycles), vomiting (11%), and malaise (34%).
Pharmacokinetic Properties
Pharmacokinetic data from a population analysis in phase II studies revealed substantial interpatient variability in Lurtotecan clearance.
| Pharmacokinetic Parameter | Mean Value (± SD) |
| Total Plasma Clearance (CL) | 87 ± 28 L/h |
Table 2: Population Pharmacokinetics of Lurtotecan
Experimental Protocols
EORTC Phase II Clinical Trial Protocol
The following is a summary of the methodology used in the EORTC trial of Lurtotecan in second-line SCLC.
1. Patient Population:
-
Patients with measurable SCLC who had progressed after one prior line of chemotherapy.
-
Patients were stratified into two cohorts:
-
Refractory: No response to initial treatment or relapse within three months of the last cycle.
-
Sensitive: Relapse more than three months after the last cycle of first-line chemotherapy.
-
2. Treatment Regimen:
-
Lurtotecan (GI147211) was administered at a dose of 1.2 mg/m²/day.
-
The drug was given as a 30-minute intravenous infusion for five consecutive days.
-
Treatment cycles were repeated every three weeks.
3. Response Evaluation:
-
Tumor response was assessed according to standard oncology criteria.
EORTC Phase II Clinical Trial Workflow
Caption: Workflow of the EORTC Phase II clinical trial of Lurtotecan in SCLC.
Representative In Vitro Experimental Protocol: DNA Topoisomerase I Relaxation Assay
This protocol is a representative method for assessing the inhibitory activity of compounds like Lurtotecan on topoisomerase I. It is based on the principle that topoisomerase I relaxes supercoiled DNA, and this change can be visualized by agarose gel electrophoresis.
1. Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
5x Stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1x TAE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
2. Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction (20 µL final volume):
-
2 µL of 10x Topoisomerase I reaction buffer
-
0.5 µL of supercoiled pBR322 DNA (e.g., at 0.25 µg/µL)
-
Varying concentrations of Lurtotecan or vehicle control.
-
Nuclease-free water to bring the volume to 17 µL.
-
-
Add 3 µL of diluted Topoisomerase I enzyme to each tube (the optimal amount for full relaxation should be determined in preliminary experiments).
-
Mix gently and incubate the reactions for 30 minutes at 37°C.
-
Stop the reaction by adding 5 µL of 5x stop buffer/gel loading dye.
-
Load the samples onto a 1% agarose gel prepared with 1x TAE buffer.
-
Perform electrophoresis at 1-2.5 V/cm until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes.
-
Destain in water for 10-30 minutes.
-
Visualize the DNA bands under UV light. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band compared to the control with active enzyme, which will show relaxed DNA topoisomers.
Conclusion and Future Directions
The available data, though limited, suggest that this compound is an active agent in the second-line treatment of SCLC, with a toxicity profile comparable to other camptothecin analogues. The distinct response rates in refractory and sensitive patient populations highlight the need for further investigation into biomarkers of sensitivity to topoisomerase I inhibitors in SCLC. The development of novel formulations, such as liposomal Lurtotecan, may offer an improved therapeutic index. Further preclinical studies are warranted to elucidate the specific downstream signaling pathways affected by Lurtotecan in SCLC and to explore potential synergistic combinations with other anti-cancer agents. More comprehensive and fully published clinical trials are necessary to definitively establish the role of Lurtotecan in the management of SCLC.
References
In Silico Modeling of Lurtotecan Dihydrochloride Binding to the Topoisomerase I-DNA Complex: A Technical Guide
Abstract: Lurtotecan, a semisynthetic analog of camptothecin, is a potent inhibitor of human DNA topoisomerase I (Top1), a critical enzyme in DNA replication and transcription.[1][2] Its antineoplastic activity stems from the stabilization of the Top1-DNA covalent complex, forming a ternary drug-enzyme-DNA complex.[1][3] This stabilization prevents the religation of single-strand DNA breaks, leading to replication fork collisions, double-strand breaks, and ultimately, apoptosis.[1][4] Understanding the molecular interactions underpinning this mechanism is paramount for the rational design of more effective and less toxic Top1 inhibitors. This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of Lurtotecan to the Top1-DNA complex, summarizes key quantitative data, details relevant experimental protocols for model validation, and visualizes the associated molecular pathways and computational workflows.
Lurtotecan's Mechanism of Action: The Ternary Complex
Lurtotecan does not bind to Topoisomerase I or DNA individually. Instead, it acts as an interfacial inhibitor, binding to the transient covalent complex formed between Top1 and DNA during the catalytic cycle.[5][6] The enzyme introduces a single-strand nick in the DNA backbone via a transesterification reaction involving its active-site tyrosine (Tyr723).[5] Lurtotecan then intercalates into this cleavage site, stacking against the flanking DNA base pairs.[5][7] This intercalation physically obstructs the 5'-hydroxyl end of the broken DNA strand from religating, thus trapping the "cleavage complex."[5] The persistence of this ternary complex is a key determinant of cytotoxicity.[7] The collision of advancing replication forks with these trapped complexes converts the single-strand breaks into irreversible, lethal double-strand breaks.[1][8]
In Silico Modeling Workflow
Computational modeling provides atomic-level insights into the binding process that are often inaccessible through experimental methods alone.[9][10] Techniques like molecular docking and molecular dynamics (MD) simulations are instrumental in predicting binding poses, identifying key intermolecular interactions, and estimating binding affinities.[9][11]
A typical in silico workflow for modeling Lurtotecan binding involves several sequential steps, from system preparation to data analysis.
Molecular Docking and Dynamics of Lurtotecan Binding
3.1. Target Preparation The starting point for in silico modeling is a high-resolution 3D structure of the human Topoisomerase I-DNA covalent complex. The crystal structure with PDB ID: 1T8I, which contains the analog Topotecan, is a commonly used template.[5][12] Preparation involves removing the original ligand, adding hydrogen atoms, and assigning appropriate atomic charges using a force field (e.g., AMBER, CHARMM).
3.2. Ligand Preparation A 3D structure of Lurtotecan is generated and energy-minimized. Partial atomic charges are calculated using quantum mechanical methods to accurately represent its electrostatic potential.
3.3. Molecular Docking Molecular docking algorithms predict the preferred orientation of Lurtotecan within the Top1-DNA cleavage site.[9] The docking results indicate that, like other camptothecins, Lurtotecan intercalates into the DNA at the cleavage site, with its planar polycyclic ring system stacking between the -1 and +1 base pairs.[5][13]
3.4. Molecular Dynamics (MD) Simulations Following docking, MD simulations are performed to study the dynamic behavior and stability of the Lurtotecan-Top1-DNA ternary complex over time (typically on the nanosecond to microsecond scale).[7][12] These simulations provide insights into the conformational changes of the protein and ligand, the role of water molecules, and the strength of various interactions.[7][11] Analysis of MD trajectories can reveal the stability of hydrogen bonds and van der Waals contacts that are critical for the persistence of the ternary complex.[7]
Quantitative Binding Data
| Compound | Target | Method | Predicted Binding Energy (kcal/mol) | Reference |
| Topotecan | Top1-DNA Complex | Molecular Docking | -44.55 to -52.28 | [14] |
| SN-38 (Irinotecan) | Top1-DNA Complex | Molecular Docking | -51.36 | [14] |
| Camptothecin Analogs | Top1-DNA Complex | Molecular Dynamics | Varies; correlates with complex stability | [7] |
Note: Binding energy values are highly dependent on the computational method and force field used. These values represent the relative affinity and stability of the complex.
Experimental Validation Protocols
In silico models must be validated by experimental data. The primary method for evaluating Top1 inhibitors is the DNA cleavage assay, which directly measures the drug's ability to stabilize the cleavage complex.[15]
5.1. Detailed Protocol: Topoisomerase I DNA Cleavage Assay
This assay quantifies the stabilization of the Top1-DNA cleavage complex induced by an inhibitor.[15][16]
-
DNA Substrate Preparation: A DNA fragment (e.g., a 117-bp oligonucleotide or a linearized plasmid like pBR322) is labeled at the 3'-end with a radioactive isotope, typically [α-³²P]dATP, using terminal deoxynucleotidyl transferase.[16][17]
-
Reaction Mixture Assembly: The ³²P-labeled DNA substrate (e.g., 2 nM) is incubated with purified recombinant human Topoisomerase I in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA).[16]
-
Inhibitor Addition: Lurtotecan is added to the reaction mixture at various concentrations (e.g., ranging from 0.1 µM to 100 µM). A control reaction without the inhibitor is run in parallel.[16]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 20-30 minutes) to allow for the formation of cleavage complexes.[16][18]
-
Reaction Termination: The reaction is stopped by adding sodium dodecyl sulfate (SDS) to a final concentration of 0.2-0.5%. SDS denatures the Topoisomerase I, but the covalent bond between the enzyme and the cleaved DNA strand remains intact. Proteinase K is often added to digest the protein.[17][18]
-
Electrophoresis: The samples are mixed with a loading dye (containing formamide to denature the DNA) and run on a denaturing polyacrylamide gel.[15]
-
Analysis: The gel is dried and exposed to a phosphor screen or X-ray film. The intensity of the bands corresponding to the cleaved DNA fragments is quantified. An increase in the amount of cleaved DNA in the presence of Lurtotecan indicates stabilization of the Top1-DNA complex.[15]
Cellular Signaling and Downstream Effects
The formation of the ternary Lurtotecan-Top1-DNA complex is the initiating event for a cascade of cellular responses, primarily related to the DNA Damage Response (DDR).
When a replication fork collides with the trapped complex, the single-strand break is converted into a highly cytotoxic double-strand break (DSB).[1] This damage activates key sensor proteins of the DDR pathway, such as the ATM and ATR kinases. Activation of the DDR leads to cell cycle arrest, primarily in the S-phase, to allow time for repair.[4] If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[3]
Conclusion
In silico modeling, anchored by experimental validation, provides a powerful paradigm for understanding the binding of Lurtotecan to its target. Molecular docking and MD simulations illuminate the precise atomic interactions that stabilize the cytotoxic ternary complex. This detailed molecular understanding is crucial for structure-activity relationship studies and serves as a foundation for the design of next-generation Topoisomerase I inhibitors with improved efficacy and safety profiles. The continued integration of computational and experimental approaches will undoubtedly accelerate the discovery of novel anticancer therapeutics.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lurtotecan | C28H30N4O6 | CID 60956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Topoisomerase I-Targeting Drugs | Oncohema Key [oncohemakey.com]
- 9. Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico 3D Modeling of Binding Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [scholarshare.temple.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Interaction of Camptothecin Anticancer Drugs with Ribosomal Proteins L15 and L11: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. inspiralis.com [inspiralis.com]
- 18. pubcompare.ai [pubcompare.ai]
Methodological & Application
Lurtotecan Dihydrochloride: Comprehensive Cell Culture Treatment Guidelines
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Lurtotecan Dihydrochloride is a semi-synthetic analog of camptothecin and a potent inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and transcription. By stabilizing the topoisomerase I-DNA covalent complex, Lurtotecan induces single- and double-strand DNA breaks, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. These application notes provide a summary of its mechanism of action, key applications in cancer research, and guidelines for its use in cell culture experiments.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting topoisomerase I. The binding of Lurtotecan to the enzyme-DNA complex prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks. This DNA damage triggers the activation of the DNA Damage Response (DDR) pathway. Key proteins in this pathway, including ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), are activated and, in turn, phosphorylate downstream effectors such as CHK1 and CHK2.[1][2][3][4] This signaling cascade ultimately leads to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[5]
Key Applications
-
In vitro cytotoxicity studies: Evaluation of the anti-proliferative effects of this compound against a wide range of cancer cell lines.
-
Apoptosis induction: Investigation of the apoptotic pathways triggered by Lurtotecan-induced DNA damage.
-
Cell cycle analysis: Studying the effects of Lurtotecan on cell cycle progression and checkpoint activation.
-
Combination therapy studies: Assessing the synergistic or additive effects of Lurtotecan with other anticancer agents.
-
Drug resistance studies: Investigating the mechanisms of resistance to topoisomerase I inhibitors.
Handling and Storage
This compound should be handled with care, using appropriate personal protective equipment. It is typically supplied as a solid and should be stored at -20°C, protected from light and moisture. For cell culture experiments, stock solutions are typically prepared in dimethyl sulfoxide (DMSO).
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lurtotecan and other topoisomerase I inhibitors in various cancer cell lines. This data is intended to provide a starting point for determining the effective concentration range for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Compound | IC50 Value | Incubation Time | Citation |
| DMS-53 | Small Cell Lung Cancer | Lurbinectedin | 1-2 nM | Not Specified | [6] |
| LoVo | Colorectal Cancer | Irinotecan | 15.8 µM | Not Specified | [7] |
| HT-29 | Colorectal Cancer | Irinotecan | 5.17 µM | Not Specified | [7] |
| LoVo | Colorectal Cancer | SN-38 | 8.25 nM | Not Specified | [7] |
| HT-29 | Colorectal Cancer | SN-38 | 4.50 nM | Not Specified | [7] |
| SW620 | Colorectal Cancer | CPT-11 | 55.45 µg/mL | 48 hours | [8] |
| H1299 | Non-Small Cell Lung Cancer | Camptothecin | 1 µM | Not Specified | [9] |
| H460 | Non-Small Cell Lung Cancer | Camptothecin | 1 µM | Not Specified | [9] |
| J45.01 | Leukemia | Podophyllotoxin | 0.0040 µg/mL | Not Specified | [10] |
| CEM/C1 | Leukemia | Podophyllotoxin | 0.0286 µg/mL | Not Specified | [10] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These should be adapted and optimized for your specific cell line and experimental setup.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete culture medium.[5] Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[5] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 10 minutes at a low speed to ensure complete dissolution.[5] Measure the absorbance at 490 nm or 590 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis and necrosis using flow cytometry.
Materials:
-
This compound-treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[13] Gently vortex the cells.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution by flow cytometry.
Materials:
-
This compound-treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and then fix them by adding cold 70% ethanol dropwise while vortexing to prevent clumping.[15] Incubate at 4°C for at least 30 minutes.[15]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[16]
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.[17]
-
Incubation: Incubate the cells for 5-10 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for MTT-based cytotoxicity assay.
Flow Cytometry Analysis of Apoptosis
Caption: Workflow for apoptosis analysis by flow cytometry.
References
- 1. The role of checkpoint kinase 1 in sensitivity to topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted delivery of irinotecan to colon cancer cells using epidermal growth factor receptor-conjugated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human non-small cell lung cancer cells can be sensitized to camptothecin by modulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. kumc.edu [kumc.edu]
- 15. protocols.io [protocols.io]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
Application Note: Quantification of Lurtotecan Dihydrochloride Using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Lurtotecan Dihydrochloride in bulk drug substance and pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with fluorescence detection.
Introduction
Lurtotecan (GI147211) is a semi-synthetic, water-soluble analogue of the topoisomerase I inhibitor camptothecin, which has been investigated for its antitumor activity. Accurate and precise quantification of Lurtotecan is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note describes a robust RP-HPLC method for the determination of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a laboratory setting.
Method Principle
The method utilizes reversed-phase chromatography to separate Lurtotecan from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. Quantification is performed by fluorescence detection, which offers high sensitivity and selectivity for camptothecin analogues.[1]
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Perchloric acid (analytical grade)
-
Methanol (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector is required.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | A: 75 mM Ammonium acetate buffer (pH 4.5, adjusted with acetic acid)B: Acetonitrile |
| Gradient | Isocratic: 70% A and 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 378 nmEmission: 420 nm[1] |
| Run Time | Approximately 15 minutes |
Experimental Protocols
-
Mobile Phase A (75 mM Ammonium Acetate, pH 4.5): Dissolve 5.78 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with glacial acetic acid. Filter the buffer through a 0.45 µm nylon filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Working Mobile Phase: Mix Mobile Phase A and Mobile Phase B in a ratio of 70:30 (v/v). Degas the mixture by sonication for 15 minutes before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8 °C, protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 0.1 µg/mL to 10 µg/mL.
-
Bulk Drug Substance: Accurately weigh about 10 mg of this compound bulk drug and prepare a 100 µg/mL solution in methanol. Further dilute with the mobile phase to a final concentration within the calibration range.
-
Pharmaceutical Formulation (e.g., Lyophilized Powder for Injection): Reconstitute the vial with the specified diluent. Transfer an accurately measured volume of the reconstituted solution, equivalent to about 1 mg of Lurtotecan, into a 10 mL volumetric flask and dilute to volume with methanol. Further dilute with the mobile phase to a final concentration within the calibration range.
-
Plasma/Urine Samples (for total drug determination): To 200 µL of plasma or diluted urine, add 400 µL of a cold deproteinizing solution of 10% (w/v) aqueous perchloric acid-acetonitrile (2:1, v/v).[1] Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter before injection.
Before starting the analysis, the HPLC system must meet the predefined system suitability criteria. Inject the working standard solution (e.g., 1 µg/mL) five times and evaluate the following parameters.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Data Analysis and Calculations
Construct a calibration curve by plotting the peak area of Lurtotecan against the corresponding concentration of the working standard solutions. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The concentration of Lurtotecan in the sample solutions can be calculated using the regression equation.
Method Validation Summary
The described method should be validated according to ICH guidelines. A summary of typical validation parameters is provided below.
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Results |
| Linearity | Correlation coefficient (r²) > 0.999 over the range of 0.1 - 10 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day and Inter-day precision < 2.0% |
| Limit of Detection (LOD) | Approximately 0.02 µg/mL |
| Limit of Quantification (LOQ) | Approximately 0.06 µg/mL |
| Specificity | No interference from excipients or degradation products at the retention time of Lurtotecan. |
Visualizations
References
Application Notes and Protocols for Lurtotecan Dihydrochloride in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurtotecan Dihydrochloride (OSI-221, NX-211) is a semi-synthetic analog of camptothecin, a potent inhibitor of topoisomerase I.[1] Its mechanism of action involves the stabilization of the topoisomerase I-DNA covalent complex, which obstructs the normal process of DNA replication and transcription. This interference leads to the formation of double-strand DNA breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[1][2] These characteristics have made Lurtotecan a subject of interest in preclinical and clinical cancer research.
This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models, with a focus on dosage, administration, and experimental workflows. The information is intended to guide researchers in designing and executing robust preclinical studies.
Mechanism of Action: Topoisomerase I Inhibition
Lurtotecan exerts its cytotoxic effects by targeting topoisomerase I, an essential enzyme for relieving torsional stress in DNA during replication and transcription. The drug intercalates into the DNA-topoisomerase I complex, preventing the re-ligation of the single-strand DNA break created by the enzyme. The collision of the replication fork with this stabilized complex results in a double-strand break, activating DNA damage response pathways and culminating in apoptosis.
References
Liposomal Lurtotecan Dihydrochloride: Application Notes and Protocols for Formulation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the formulation of Liposomal Lurtotecan Dihydrochloride. Due to the limited publicly available information specifically on the formulation of liposomal lurtotecan, this guide draws upon established methodologies for structurally similar camptothecin derivatives, such as irinotecan and topotecan, to provide a comprehensive and scientifically grounded approach.
Introduction
Lurtotecan is a semi-synthetic analog of camptothecin, a potent topoisomerase I inhibitor used in cancer therapy. Encapsulation of lurtotecan within a liposomal carrier system presents a promising strategy to enhance its therapeutic index by altering its pharmacokinetic profile, improving drug stability, and potentially reducing systemic toxicity. Liposomal formulations can prolong circulation time, enabling passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. This document outlines the key steps and considerations for the successful formulation and characterization of Liposomal this compound.
Physicochemical Characterization Data
The following tables summarize key quantitative data for liposomal formulations of camptothecin analogs, which can serve as a benchmark for the development of liposomal lurtotecan.
Table 1: Physicochemical Properties of Liposomal Camptothecin Analogs
| Parameter | Liposomal Irinotecan | Liposomal Topotecan | Reference |
| Mean Particle Size (nm) | 55 - 197.8 | 98.26 - 132 | [1][2][3] |
| Polydispersity Index (PDI) | 0.124 - 0.129 | < 0.2 (typical) | [3] |
| Zeta Potential (mV) | -1.27 to -1.56 | Not specified | [3] |
| Encapsulation Efficiency (%) | 91.39 - 95 | >95 | [2][3] |
Table 2: In Vitro Drug Release Profile
| Formulation | Conditions | Release Profile | Reference |
| PEGylated Liposomal Irinotecan | PBS with 10% serum, 37°C | Sustained release after an initial burst | [1] |
| HA-targeted Liposomal Topotecan | Not specified | Reduced release rate compared to non-targeted liposomes | [3] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of Liposomal this compound.
Liposome Preparation using Remote Loading (Ammonium Sulfate Gradient)
The remote loading technique, or active loading, is a highly efficient method for encapsulating weakly amphipathic drugs like camptothecin derivatives into liposomes.[4] This protocol is adapted from established methods for liposomal irinotecan and topotecan.[2][5]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Poly(ethylene glycol)-derivatized distearoylphosphatidylethanolamine (DSPE-PEG)
-
This compound
-
Ammonium Sulfate ((NH₄)₂SO₄)
-
Chloroform
-
HEPES buffer
-
Sodium Chloride (NaCl)
-
Sepharose CL-4B column or similar for size exclusion chromatography
-
Polycarbonate membranes (e.g., 0.1 µm pore size)
-
Extrusion device
Protocol:
-
Lipid Film Hydration:
-
Dissolve DSPC, cholesterol, and DSPE-PEG in chloroform in a round-bottom flask. A typical molar ratio is 3:2:0.015 (DSPC:Cholesterol:DSPE-PEG).[6]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous solution of 250 mM ammonium sulfate by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).[7]
-
-
Liposome Extrusion:
-
To obtain unilamellar vesicles with a defined size, subject the hydrated lipid suspension to multiple extrusions (e.g., 10-15 times) through stacked polycarbonate membranes of a specific pore size (e.g., 0.1 µm) using a heated extruder.[6]
-
-
Creation of Ammonium Sulfate Gradient:
-
Remove the extra-liposomal ammonium sulfate by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis against a sucrose or saline solution (e.g., HEPES-buffered saline, pH 6.5). This step creates an ammonium sulfate gradient between the inside and outside of the liposomes.[6]
-
-
Remote Loading of Lurtotecan:
-
Add this compound solution to the suspension of purified liposomes.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to facilitate the active loading of the drug into the liposomes.[6] During this process, the uncharged lurtotecan molecules diffuse across the lipid bilayer into the acidic core of the liposomes, where they become protonated and trapped.
-
Cool the liposome suspension rapidly in an ice bath to terminate the loading process.
-
-
Removal of Unencapsulated Drug:
-
Remove the unencapsulated this compound by size exclusion chromatography or dialysis.
-
Physicochemical Characterization
1. Particle Size and Zeta Potential:
- Determine the mean particle size, polydispersity index (PDI), and zeta potential of the liposomal formulation using Dynamic Light Scattering (DLS).[8]
2. Encapsulation Efficiency:
- The encapsulation efficiency (EE%) can be determined by separating the unencapsulated drug from the liposomes using methods like centrifugation or size exclusion chromatography.[1]
- Quantify the amount of encapsulated drug and the total amount of drug using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
- The EE% is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
3. In Vitro Drug Release:
- Conduct in vitro drug release studies using a dialysis method.[1]
- Place the liposomal formulation in a dialysis bag with a specific molecular weight cut-off and dialyze against a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4) at 37°C with gentle stirring.
- At predetermined time intervals, collect aliquots of the release medium and quantify the amount of released lurtotecan using HPLC.
Visualizations
Experimental Workflow for Liposomal Lurtotecan Formulation
Caption: Workflow for Liposomal Lurtotecan Formulation.
Remote Loading Mechanism
Caption: Remote Loading of Lurtotecan into a Liposome.
References
- 1. Preparation irinotecan hydrochloride loaded PEGylated liposomes using novel method supercritical fluid and condition optimized by Box–Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Irinotecan-Loaded Folate-Targeted Liposome for Tumor Targeting Delivery and Its Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Remote loading in liposome: a review of current strategies and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Critical Scrutiny on Liposomal Nanoparticles Drug Carriers as Modelled by Topotecan Encapsulation and Release in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical Characterization of Hyaluronic Acid and Chitosan Liposome Coatings [mdpi.com]
Application Notes and Protocols for Lurtotecan Dihydrochloride Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Lurtotecan Dihydrochloride in preclinical xenograft models. Lurtotecan is a potent semi-synthetic analog of camptothecin that functions as a topoisomerase I inhibitor, making it a subject of significant interest in oncology research.
Mechanism of Action
Lurtotecan exerts its cytotoxic effects by targeting DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. Lurtotecan stabilizes the covalent complex formed between topoisomerase I and DNA, which prevents the re-ligation of the single-strand breaks created by the enzyme. The collision of the DNA replication fork with this stabilized "cleavable complex" leads to irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death.
Efficacy of Lurtotecan in Xenograft Models
Preclinical studies have demonstrated the anti-tumor activity of Lurtotecan in various human tumor xenograft models. The tables below summarize the efficacy data from these studies.
Table 1: Efficacy of Lurtotecan in a Liposomal Formulation (NX 211) vs. Non-Liposomal Lurtotecan and Topotecan
| Xenograft Model | Treatment Group | Therapeutic Index Improvement (vs. Lurtotecan) | Log₁₀ Cell Kill Increase (vs. Lurtotecan) |
| KB | NX 211 | ≥ 3-fold | 2- to 8-fold |
| ES-2 | NX 211 | ≥ 3-fold | 2- to 8-fold |
| Data sourced from a study on a low-clearance liposomal formulation of lurtotecan. |
Experimental Protocols
The following are detailed protocols for the administration of this compound in xenograft studies, based on established methodologies for topoisomerase inhibitors.
I. Preparation of this compound for In Vivo Administration
This compound is water-soluble, which simplifies its preparation for in vivo use.
Materials:
-
This compound powder
-
Sterile water for injection or sterile 0.9% saline
-
Sterile vials
-
Vortex mixer
-
0.22 µm sterile filter
Protocol:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study cohort.
-
Aseptically add the calculated volume of sterile water for injection or sterile 0.9% saline to a sterile vial containing the this compound powder.
-
Gently vortex the vial until the powder is completely dissolved.
-
For intravenous administration, it is recommended to sterile-filter the final solution using a 0.22 µm filter.
-
Store the prepared solution at 4°C and protect it from light. It is advisable to use the solution on the day of preparation.
II. Xenograft Model Establishment and Lurtotecan Administration
This protocol outlines the establishment of a subcutaneous xenograft model and the subsequent administration of Lurtotecan.
Materials:
-
Human cancer cell line of interest (e.g., HL-60)
-
Immunocompromised mice (e.g., athymic nude mice, 8-12 weeks old)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (appropriate gauge for the route of administration)
-
Calipers for tumor measurement
-
Animal scale
Protocol:
-
Cell Culture and Preparation: Culture the selected human cancer cells in the appropriate medium until they reach the exponential growth phase. On the day of implantation, harvest the cells and resuspend them in a sterile, serum-free medium or saline at the desired concentration (e.g., 1 x 10⁷ cells/mL). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize the mice into control and treatment groups.
-
Lurtotecan Administration: Administer this compound to the treatment group according to the planned dosing schedule and route. For example, for a dosing regimen analogous to other topoisomerase inhibitors, Lurtotecan could be administered intravenously (IV) via the tail vein.
-
Data Collection: Continue to measure tumor volumes and body weights of the mice throughout the study. Monitor the animals for any signs of toxicity.
-
Endpoint: The study can be concluded when the tumors in the control group reach a specified maximum size, or based on other predefined criteria.
Data Presentation and Analysis
Quantitative data from xenograft studies should be meticulously recorded and analyzed. Key parameters to assess the efficacy of this compound include:
-
Tumor Growth Inhibition (TGI): This is a common metric to evaluate the effectiveness of a treatment. It can be calculated at a specific time point using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Tumor Volume vs. Time: Plotting the mean tumor volume for each group over the course of the study provides a visual representation of treatment efficacy.
-
Body Weight Changes: Monitoring the body weight of the animals is a crucial indicator of treatment-related toxicity. Significant weight loss may necessitate dose adjustments or cessation of treatment.
-
Objective Responses: In some cases, complete response (CR; disappearance of the tumor) or partial response (PR; significant reduction in tumor volume) may be observed and should be recorded.
Table 2: Example Data Collection Template for a Lurtotecan Xenograft Study
| Day | Group | Mouse ID | Tumor Volume (mm³) | Body Weight (g) | Observations |
| 0 | Control | 1 | |||
| 0 | Control | 2 | |||
| 0 | Lurtotecan | 1 | |||
| 0 | Lurtotecan | 2 | |||
| 3 | Control | 1 | |||
| 3 | Control | 2 | |||
| 3 | Lurtotecan | 1 | |||
| 3 | Lurtotecan | 2 | |||
| ... | ... | ... | ... | ... | ... |
Conclusion
The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers working with this compound in xenograft models. Adherence to detailed and consistent methodologies is paramount for obtaining reproducible and reliable data in preclinical oncology research. As with any in vivo study, all animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.
Application Notes and Protocols for Lurtotecan Dihydrochloride Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the study design for Lurtotecan Dihydrochloride combination therapy, targeting researchers, scientists, and professionals in drug development. This document details the mechanism of action, summarizes available clinical and preclinical data, and provides detailed experimental protocols for investigating the synergistic potential of Lurtotecan in combination with other chemotherapeutic agents.
Introduction
This compound (formerly known as GI147211, and its liposomal formulation as OSI-211 or NX 211) is a semi-synthetic analog of camptothecin, which functions as a potent topoisomerase I inhibitor.[1] By stabilizing the topoisomerase I-DNA covalent complex, Lurtotecan induces single and double-strand DNA breaks, ultimately leading to cell cycle arrest and apoptosis.[2] Combination therapy is a cornerstone of cancer treatment, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. This document outlines study designs for evaluating this compound in combination with other cytotoxic agents.
Mechanism of Action: Topoisomerase I Inhibition
Lurtotecan exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme crucial for relaxing DNA supercoiling during replication and transcription.[3] The drug intercalates into the DNA-topoisomerase I complex, preventing the re-ligation of the DNA strand.[3] This stabilized complex collides with the replication fork, leading to irreversible double-strand DNA breaks and subsequent activation of apoptotic pathways.[2]
Figure 1. Mechanism of action of this compound.
This compound Combination Therapy Study Designs
Combination with Platinum Analogs (Cisplatin)
The combination of topoisomerase I inhibitors with DNA-damaging agents like cisplatin is a rational approach, as the inhibition of DNA repair processes by lurtotecan may enhance the cytotoxic effects of cisplatin-induced DNA adducts.
Clinical Study Design Overview (Liposomal Lurtotecan and Cisplatin)
A Phase I clinical trial (NCT00006036) evaluated the combination of liposomal lurtotecan (OSI-211) and cisplatin in patients with advanced solid tumors.[4]
| Parameter | Details |
| Study Phase | Phase I |
| Patient Population | Advanced and/or metastatic solid malignancies |
| Lurtotecan Formulation | Liposomal Lurtotecan (OSI-211) |
| Combination Agent | Cisplatin |
| Dosing Regimen | OSI-211 and Cisplatin administered intravenously on Days 1, 2, and 3 of a 21-day cycle. |
| Recommended Phase II Dose | OSI-211: 0.7 mg/m² Cisplatin: 25 mg/m² |
| Dose-Limiting Toxicities | Myelosuppression (Neutropenia and Thrombocytopenia) |
| Observed Responses | 1 Complete Response, 3 Partial Responses |
| Table 1: Summary of a Phase I Clinical Trial of Liposomal Lurtotecan and Cisplatin.[4] |
Preclinical Study Design (Topotecan and Cisplatin - as a reference)
Due to the limited availability of public preclinical data for lurtotecan with cisplatin, the following protocols are based on a study of the closely related topoisomerase I inhibitor, topotecan, in combination with cisplatin in ovarian carcinoma models.[5] This can serve as a foundational design for lurtotecan combination studies.
In Vitro Cytotoxicity Assay
-
Cell Lines: IGROV-1 (cisplatin-sensitive ovarian carcinoma) and IGROV-1/Pt0.5 (cisplatin-resistant ovarian carcinoma).[5]
-
Treatment Schedules:
-
Endpoint: Cell viability, assessed by a growth inhibition assay (e.g., MTT, SRB, or CellTiter-Glo®).
-
Data Analysis: Calculation of IC50 values for each agent alone and in combination. The combination index (CI) method of Chou and Talalay should be used to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
| Cell Line | Treatment Schedule | Interaction |
| IGROV-1 | Sequential | Additive |
| IGROV-1/Pt0.5 | Sequential | Additive |
| IGROV-1 | Simultaneous | Synergistic |
| IGROV-1/Pt0.5 | Simultaneous | Additive |
| Table 2: In Vitro Interaction of Topotecan and Cisplatin in Ovarian Carcinoma Cell Lines.[5] |
In Vivo Xenograft Model
-
Animal Model: Female nude mice.
-
Tumor Model: Subcutaneous implantation of IGROV-1 ovarian carcinoma cells.
-
Treatment Groups:
-
Vehicle Control
-
This compound alone (at a suboptimal dose)
-
Cisplatin alone (at a suboptimal dose)
-
This compound + Cisplatin (in combination)
-
This compound alone (at an optimal dose)
-
Cisplatin alone (at an optimal dose)
-
-
Drug Administration: Intravenous or intraperitoneal injections, based on preliminary tolerability studies. The simultaneous administration schedule, which showed synergy in vitro, should be prioritized.[5]
-
Endpoints:
-
Tumor volume measurement (twice weekly).
-
Animal body weight (as an indicator of toxicity).
-
Survival analysis.
-
At the end of the study, tumors can be excised for pharmacodynamic marker analysis (e.g., γH2AX staining for DNA damage, TUNEL assay for apoptosis).
-
Figure 2. Experimental workflow for an in vivo xenograft study.
Combination with Taxanes (Paclitaxel or Docetaxel)
Proposed In Vitro Study Design
-
Cell Lines: A panel of cell lines from relevant cancer types (e.g., ovarian, lung, breast cancer).
-
Treatment Schedules:
-
Sequential: Lurtotecan followed by paclitaxel/docetaxel, and vice versa, with varying time intervals between drug administrations.
-
Simultaneous: Co-administration of both drugs.
-
-
Endpoints:
-
Cell viability (IC50 and CI values).
-
Cell cycle analysis by flow cytometry to assess G2/M arrest.
-
Apoptosis assays (e.g., Annexin V/PI staining).
-
Combination with Antimetabolites (Gemcitabine)
Gemcitabine is a nucleoside analog that inhibits DNA synthesis. Preclinical studies with other topoisomerase I inhibitors have suggested potential synergy with gemcitabine.[6]
Proposed In Vivo Study Design
-
Animal Model: Nude mice bearing xenografts of a relevant cancer type (e.g., pancreatic, non-small cell lung cancer).
-
Treatment Groups: Similar to the cisplatin xenograft model, including single-agent and combination therapy arms.
-
Drug Administration: Based on established protocols for gemcitabine and lurtotecan, with careful consideration of potential overlapping toxicities (e.g., myelosuppression).
-
Endpoints: Tumor growth inhibition, survival, and pharmacodynamic markers of apoptosis and cell proliferation (e.g., Ki-67 staining).
Summary and Future Directions
The combination of this compound with other cytotoxic agents, particularly cisplatin, has shown promise in early clinical development. The provided protocols, based on available clinical data and preclinical studies with related compounds, offer a framework for further investigation into the synergistic potential of lurtotecan-based combination therapies. Future preclinical studies should focus on generating robust data for combinations with taxanes and antimetabolites to guide the design of future clinical trials. A thorough understanding of the optimal scheduling and dosing of these combinations will be critical for maximizing their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A phase I study of OSI-211 and cisplatin as intravenous infusions given on days 1, 2 and 3 every 3 weeks in patients with solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo interaction between cisplatin and topotecan in ovarian carcinoma systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I study of topotecan and gemcitabine in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lurtotecan Dihydrochloride Stability and Degradation in Solution: A Technical Support Resource
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Lurtotecan Dihydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, light exposure, and temperature. As a camptothecin analog, it is susceptible to pH-dependent hydrolysis of its active lactone ring and degradation upon exposure to light.
Q2: How does pH affect the stability of this compound?
A2: this compound contains a critical α-hydroxy-lactone ring in its structure, which is essential for its antitumor activity. This lactone ring is in a pH-dependent equilibrium with its inactive open-ring carboxylate form.
-
Acidic Conditions (pH < 5): The equilibrium favors the stable, active lactone form.
-
Neutral to Basic Conditions (pH ≥ 7): The equilibrium shifts towards the inactive, open-ring carboxylate form. This hydrolysis is reversible, but prolonged exposure to neutral or basic conditions can lead to irreversible degradation.[1] For related camptothecins like Irinotecan, the rate and extent of hydrolysis significantly increase with rising pH.[1][2]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is highly sensitive to light. Exposure to sunlight, and to a lesser extent laboratory light, can cause photodegradation.[3] A major photodegradation product has been identified as 7-methyl-10,11-ethylenedioxy-20(S)-camptothecin (MEC), which results from the cleavage of the piperazino moiety.[3] Therefore, all solutions containing this compound should be protected from light.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
-20°C: for up to 1 month.
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-80°C: for up to 6 months. Solutions should be stored in tightly sealed containers, protected from light and moisture. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: What solvents are recommended for preparing this compound stock solutions?
A5: this compound is soluble in DMSO. For aqueous-based experiments, it is crucial to consider the pH of the final solution to maintain the stability of the lactone ring.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in cell-based assays. | 1. Hydrolysis of the lactone ring: The pH of the cell culture medium is typically around 7.4, which promotes the formation of the inactive carboxylate form. 2. Photodegradation: Exposure of the compound or final solution to light during preparation or incubation. | 1. Minimize the pre-incubation time of this compound in the culture medium before adding it to the cells. Prepare fresh dilutions from a protected stock solution immediately before use. 2. Protect all solutions from light at all stages of the experiment by using amber vials, covering containers with aluminum foil, and minimizing exposure to ambient light. |
| Appearance of unknown peaks in HPLC chromatogram. | 1. Degradation of the compound: This can be due to improper storage, exposure to light, or inappropriate pH of the solvent. 2. Contamination: The solvent or glassware used may be contaminated. | 1. Review the storage and handling procedures. Ensure the pH of all solutions is acidic (ideally pH 3-5) if possible and protect from light. Run a forced degradation study (see experimental protocols) to identify potential degradation products. 2. Use high-purity solvents and thoroughly clean all glassware. Run a blank (solvent only) to check for contamination. |
| Inconsistent results between experiments. | 1. Inconsistent solution preparation: Variations in pH, solvent, or concentration. 2. Variable light exposure: Differences in the duration or intensity of light exposure between experiments. 3. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation. | 1. Standardize the solution preparation protocol. Use buffered solutions where appropriate to control the pH. 2. Implement strict light protection measures for all experiments. 3. Aliquot stock solutions after the initial preparation to avoid multiple freeze-thaw cycles. |
Stability Data Summary
Table 1: Predicted Stability of this compound in Solution Based on Camptothecin Analogs
| Condition | Parameter | Expected Effect on this compound | Reference Compound(s) |
| pH | Acidic (pH 3-5) | High stability, lactone form is favored. | Irinotecan, Topotecan[2][4] |
| Neutral (pH ~7) | Increased rate of hydrolysis to the inactive carboxylate form. | Irinotecan, Topotecan[2][4] | |
| Basic (pH > 8) | Rapid hydrolysis to the inactive carboxylate form. | Irinotecan, Topotecan[2][4] | |
| Temperature | 4°C (refrigerated) | Increased stability, slows degradation. | Topotecan |
| 25°C (room temp) | Moderate stability, degradation rate increases compared to 4°C.[1] | Irinotecan[1] | |
| >37°C (elevated) | Decreased stability, accelerated degradation.[1] | Irinotecan[1] | |
| Light | Dark | Stable from photodegradation.[3] | Lurtotecan[3] |
| Laboratory Light | Moderate photodegradation.[3] | Lurtotecan[3] | |
| Sunlight/UV | Rapid photodegradation to MEC and other products.[3] | Lurtotecan[3] | |
| Infusion Fluids | 5% Dextrose (D5W, acidic pH) | Expected to be more stable due to the acidic nature of the diluent. | Irinotecan[2] |
| 0.9% Sodium Chloride (neutral pH) | Expected to be less stable than in D5W due to the neutral pH. | Irinotecan[2] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general method for investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.
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Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place the solid powder in an oven at 70°C for 48 hours. Dissolve the stressed powder in the mobile phase to a final concentration of 100 µg/mL.
-
Photodegradation: Expose the solution (100 µg/mL in a suitable solvent) to direct sunlight for 8 hours or a photostability chamber (ICH Q1B).
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of remaining Lurtotecan and the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for Camptothecin Analogs (Adapted for Lurtotecan)
This method is based on published methods for related compounds and can be optimized for this compound.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.05 M potassium dihydrogen phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or fluorescence detection (excitation ~370 nm, emission ~440 nm). Wavelengths should be optimized for Lurtotecan.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Caption: Primary degradation pathways for this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Overcoming Lurtotecan Dihydrochloride Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming resistance to Lurtotecan Dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to lurtotecan and other camptothecins?
A1: Resistance to lurtotecan, a topoisomerase I inhibitor, is a multi-faceted issue. The primary mechanisms include:
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Target Alteration: Reduced expression or mutations in the topoisomerase I (Top1) enzyme, the direct target of lurtotecan, can prevent the drug from effectively binding and inducing DNA damage.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCB1 (P-glycoprotein, P-gp), actively pumps lurtotecan out of the cancer cell, reducing its intracellular concentration.
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Enhanced DNA Damage Response: Cancer cells can upregulate DNA repair pathways to more efficiently fix the DNA strand breaks caused by lurtotecan. Key players in this response include the ATM, ATR, and DNA-PKcs kinases.[1][2][3]
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Altered Apoptosis Signaling: Resistance can arise from the upregulation of anti-apoptotic proteins (e.g., Bcl-2, XIAP, Survivin) and the downregulation of pro-apoptotic proteins, making the cancer cells less susceptible to programmed cell death.[4][5][6][7]
Q2: My cancer cell line shows resistance to lurtotecan. How can I confirm the mechanism of resistance?
A2: To identify the resistance mechanism in your cell line, a series of experiments are recommended:
-
Assess ABC Transporter Expression and Function:
-
Western Blot: Check for the overexpression of ABCG2 and ABCB1 proteins.
-
Efflux Assay: Use a fluorescent substrate like Rhodamine 123 or Hoechst 33342 to measure the pump activity. Increased efflux that can be reversed by a known inhibitor (e.g., Ko143 for ABCG2) points to this mechanism.
-
-
Evaluate Topoisomerase I Levels:
-
Western Blot: Compare the expression of Top1 protein in your resistant and parental (sensitive) cell lines.
-
-
Analyze Apoptosis and DNA Repair Pathways:
-
Western Blot: Examine the expression levels of key proteins in the apoptosis (Bcl-2, Survivin, cleaved caspases) and DNA damage response (phospho-ATM, phospho-ATR, phospho-DNA-PKcs) pathways.
-
Q3: What are some strategies to overcome lurtotecan resistance in my experiments?
A3: Several strategies can be employed to circumvent lurtotecan resistance:
-
Combination Therapy: Combining lurtotecan with other agents can be effective. For example, co-administration with cisplatin has been explored in clinical trials.[8][9][10] PARP inhibitors may also synergize with topoisomerase I inhibitors.
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ABC Transporter Inhibition: Use of small molecule inhibitors that block the function of ABCG2 or ABCB1 can restore lurtotecan sensitivity.
-
Novel Analogs: Investigate newer camptothecin analogs, such as FL118, which are not substrates for common ABC transporters and may have different mechanisms of action.
Troubleshooting Guides
Problem 1: My newly developed lurtotecan-resistant cell line is not showing a significant increase in the IC50 value compared to the parental line.
| Possible Cause | Suggested Solution |
| Insufficient Drug Exposure: | The duration or concentration of lurtotecan treatment may not have been sufficient to select for a highly resistant population. Gradually increase the concentration of lurtotecan in a stepwise manner over a longer period. |
| Heterogeneous Cell Population: | The parental cell line may have a high degree of heterogeneity, with a mix of sensitive and intrinsically resistant cells. Consider single-cell cloning of the parental line before inducing resistance to ensure a more uniform starting population. |
| Incorrect IC50 Determination: | Errors in cell seeding density, drug dilution, or the viability assay itself can lead to inaccurate IC50 values. Ensure consistent cell numbers, perform serial dilutions carefully, and include appropriate controls in your viability assay. |
Problem 2: I am not seeing a reversal of lurtotecan resistance after treating my cells with an ABCG2 inhibitor.
| Possible Cause | Suggested Solution |
| Resistance Mechanism is Not ABCG2-Mediated: | The primary resistance mechanism in your cell line may not be due to ABCG2 overexpression. Perform a Western blot for ABCG2 and a functional efflux assay to confirm its role. If ABCG2 is not overexpressed or active, investigate other mechanisms like Top1 mutation or altered apoptosis pathways. |
| Inhibitor is Ineffective or Used at Suboptimal Concentration: | The inhibitor may be degraded, or the concentration may be too low. Test a range of inhibitor concentrations to find the optimal dose for your cell line. Confirm the inhibitor's activity with a positive control cell line known to overexpress ABCG2. |
| Off-Target Effects of the Inhibitor: | At high concentrations, some inhibitors can have off-target cytotoxic effects that may mask the sensitization to lurtotecan. Determine the IC50 of the inhibitor alone to ensure you are using it at a non-toxic concentration. |
Data Presentation
Note: As specific IC50 data for lurtotecan in resistant cell lines is limited in the available literature, data for the structurally similar and mechanistically related topoisomerase I inhibitors SN-38 (the active metabolite of irinotecan) and topotecan are presented as a proxy.
Table 1: IC50 Values of Topoisomerase I Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Drug | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Reference |
| S1 (Colon Cancer) | Irinotecan | 0.668 µM | 31.78 µM | 47.6x | [11] |
| S1 (Colon Cancer) | SN-38 | - | - | 47.18x | [11] |
| S1 (Colon Cancer) | Topotecan | - | - | 41.06x | [11] |
| HCT116 (Colon Cancer) | SN-38 | - | - | 67x | [12] |
| HT29 (Colon Cancer) | SN-38 | - | - | 55x | [12] |
| LoVo (Colon Cancer) | SN-38 | - | - | 20x | [12] |
| OCUM-2M (Gastric Cancer) | SN-38 | 6.4 nM | 304 nM | 47.5x | |
| OCUM-8 (Gastric Cancer) | SN-38 | 2.6 nM | 10.5 nM | 4.0x |
Table 2: Effect of ABCG2 Inhibition on Topotecan and Mitoxantrone IC50 Values
| Cell Line | Drug | IC50 (Resistant Cells) | IC50 (Resistant Cells + Inhibitor) | Inhibitor | Reference |
| Igrov1/T8 (Ovarian) | Topotecan | >100 nM | 2.1 nM | Compound 177 | |
| Igrov1/T8 (Ovarian) | Topotecan | >100 nM | 4.7 nM | Compound 724 | |
| Igrov1/T8 (Ovarian) | Topotecan | >100 nM | 9.8 nM | Compound 505 | |
| PLB/ABCG2 | Mitoxantrone | 0.12 µM | 0.01 µM | Ko143 |
Table 3: Comparative IC50 Values of FL118 and SN-38 in the Presence of ABC Transporter Inhibitors
| Cell Line | Drug | IC50 (No Inhibitor) | IC50 (+ Ko143, ABCG2 inhibitor) | IC50 (+ Sildenafil, broad ABC inhibitor) |
| SW620 | FL118 | 0.54 nM | 0.45 nM | 0.36 nM |
| HCT-8 | FL118 | 0.67 nM | 0.58 nM | 0.59 nM |
| SW620 | SN-38 | 10.07 nM | 3.78 nM | 1.25 nM |
| HCT-8 | SN-38 | 8.92 nM | 3.82 nM | 1.15 nM |
Experimental Protocols
1. Protocol for Developing a Lurtotecan-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cancer cell line through continuous, stepwise exposure to increasing concentrations of lurtotecan.
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Determine the initial IC50: Culture the parental cancer cell line and determine the 50% inhibitory concentration (IC50) of lurtotecan using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
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Initial Exposure: Begin by culturing the parental cells in a medium containing lurtotecan at a concentration equal to the IC50.
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Monitor and Subculture: Initially, significant cell death is expected. Monitor the cells closely and replace the drug-containing medium every 3-4 days. When the surviving cells reach 70-80% confluency, subculture them.
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Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily at the current lurtotecan concentration (typically after 2-3 passages), double the concentration of lurtotecan in the culture medium.
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Repeat and Expand: Repeat the process of monitoring, subculturing, and dose escalation. A significant increase in the IC50 value, often 10-fold or higher, may take several months to achieve.
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Characterize the Resistant Line: Once a resistant line is established, confirm the level of resistance by re-evaluating the IC50 of lurtotecan. The resistant cell line should be continuously maintained in a medium containing the final concentration of lurtotecan to preserve the resistant phenotype.
2. Protocol for Western Blotting of ABCG2
This protocol outlines the steps for detecting the expression of the ABCG2 protein in sensitive and resistant cell lines.
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ABCG2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
3. Protocol for Rhodamine 123 Efflux Assay
This flow cytometry-based assay measures the functional activity of ABC transporters like ABCB1 and ABCG2.
-
Cell Preparation: Harvest cells and resuspend them in a culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation (for reversal experiments): For samples that will be treated with an ABC transporter inhibitor, pre-incubate the cells with the inhibitor (e.g., Ko143 for ABCG2) for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µg/mL. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells and wash them twice with an ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux Phase: Resuspend the cell pellets in a pre-warmed fresh culture medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Flow Cytometry Analysis:
-
After the efflux period, place the cells on ice to stop the efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Resistant cells with active efflux pumps will show lower fluorescence compared to sensitive cells or resistant cells treated with an inhibitor.
-
Signaling Pathways and Workflows
Caption: Mechanisms of Lurtotecan action and resistance in cancer cells.
Caption: Altered apoptosis signaling in Lurtotecan resistance.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. mdpi.com [mdpi.com]
- 3. Survivin Inhibition Is Critical for Bcl-2 Inhibitor-Induced Apoptosis in Hepatocellular Carcinoma Cells | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase II study of liposomal lurtotecan (OSI-211) in patients with topotecan resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Establishment and Characterization of an Irinotecan-Resistant Human Colon Cancer Cell Line [frontiersin.org]
- 9. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prediction of novel target genes and pathways involved in irinotecan-resistant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between anti-apoptotic proteins survivin and Bcl-2, and response to treatment in patients undergoing post-operative RT for laryngeal cancer: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Lurtotecan Dihydrochloride solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Lurtotecan dihydrochloride. It addresses common challenges related to its solubility and provides practical solutions and detailed experimental protocols.
This compound Solubility Profile
| Solvent/Condition | This compound | Irinotecan Hydrochloride | Topotecan Hydrochloride |
| Water | Water-soluble | Slightly soluble (25 mg/mL)[3] | Sparingly soluble in aqueous buffers |
| Phosphate Buffered Saline (PBS) | Soluble, but stability is pH-dependent | Approx. 0.5 mg/mL in a 1:1 DMSO:PBS (pH 7.2) solution[4][5] | Approx. 0.5 mg/mL in a 1:1 DMSO:PBS (pH 7.2) solution[5] |
| DMSO (Dimethyl Sulfoxide) | Soluble[6] | Approx. 20 mg/mL[4] | Approx. 10 mg/mL[5] |
| Ethanol | No specific data found | Insoluble[7] | No specific data found |
| pH Influence | The active lactone form is favored in acidic conditions (pH < 6.0) | Lactone form predominates at acidic pH | Lactone form predominates at acidic pH |
Frequently Asked Questions (FAQs)
Q1: Why is this compound, a "water-soluble" compound, associated with solubility and formulation challenges?
A1: The primary challenge with Lurtotecan, like other camptothecins, lies in the pH-dependent equilibrium of its E-ring. The biologically active form is the closed lactone ring, which is more stable in acidic conditions (pH < 6.0). At physiological pH (around 7.4), the lactone ring hydrolyzes to an open, inactive carboxylate form. This conversion can lead to precipitation and a loss of therapeutic efficacy. Therefore, while the compound dissolves in water, maintaining the active form in a stable solution for administration is the key issue.
Q2: What is the significance of the lactone and carboxylate forms of Lurtotecan?
A2: The lactone form of Lurtotecan is essential for its anti-cancer activity as it binds to and stabilizes the topoisomerase I-DNA complex, leading to cell death. The carboxylate form, which is formed by hydrolysis of the lactone ring at neutral or basic pH, has a significantly lower affinity for topoisomerase I and is considered inactive. The reversible nature of this equilibrium means that formulation strategies are crucial to protect the lactone ring until it reaches the tumor site.
Q3: Are there any established formulation strategies to overcome these issues?
A3: Yes, liposomal encapsulation is a well-documented and effective strategy. A liposomal formulation of Lurtotecan, known as OSI-211 or NX 211, has been developed. This formulation encapsulates the drug in a low-pH aqueous core within a lipid bilayer, which protects the lactone ring from hydrolysis in the bloodstream at physiological pH[1]. The specific composition of NX 211 has been reported as a 2:1 molar ratio of fully hydrogenated soy phosphatidylcholine (HSPC) and cholesterol.
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound powder should be stored at -20°C. If dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C to maintain stability[6]. It is important to avoid repeated freeze-thaw cycles. When handling the compound, appropriate personal protective equipment should be used, as it is a cytotoxic agent.
Troubleshooting Guide
| Issue | Question | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Solution | I dissolved this compound in an aqueous buffer, but a precipitate formed over time. Why is this happening? | The pH of your buffer is likely at or near neutral (pH 7.0-7.4), causing the active lactone form to hydrolyze to the less soluble, inactive carboxylate form. | - Prepare solutions in an acidic buffer (pH 3.0-5.0) to maintain the stability of the lactone ring.- Use freshly prepared solutions for your experiments.- If physiological pH is required for the experiment, consider using a liposomal formulation to protect the lactone ring. |
| Inconsistent Experimental Results | I am observing high variability in the efficacy of Lurtotecan in my cell culture assays. What could be the cause? | The active lactone form may be degrading to the inactive carboxylate form in your culture medium (typically pH ~7.4) over the course of the experiment. | - Minimize the incubation time of Lurtotecan in the culture medium as much as possible.- Prepare fresh Lurtotecan solutions immediately before each experiment.- Consider the use of a liposomal formulation for more consistent delivery of the active drug over time. |
| Difficulty Dissolving the Compound | I am having trouble dissolving this compound in my desired aqueous buffer. | The concentration you are trying to achieve may exceed its solubility in that specific buffer, even at an acidic pH. | - First, dissolve the this compound in a small amount of DMSO.- Then, dilute the DMSO stock solution with your acidic aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is low enough to not affect your experimental system (typically <0.5%). |
Experimental Protocols
Protocol 1: Determination of the pH-Solubility Profile of a Camptothecin Analog
This protocol outlines a method to determine the solubility of a camptothecin analog, like Lurtotecan, at different pH values. This is crucial for understanding its behavior in various biological and formulation contexts.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3.0 to 9.0
-
Deionized water
-
DMSO
-
Microcentrifuge tubes
-
Thermomixer or shaker
-
pH meter
-
UV-Vis spectrophotometer or HPLC system
-
0.22 µm syringe filters
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of microcentrifuge tubes, each containing a buffer of a specific pH.
-
Ensure there is undissolved solid material at the bottom of each tube.
-
-
Equilibration:
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) in a thermomixer or shaker for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After incubation, carefully check the pH of each suspension and record the final pH.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate acidic solution (to ensure the lactone form is stable for measurement).
-
Determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or by HPLC with a standard curve.
-
-
Data Analysis:
-
Plot the measured solubility (in mg/mL or µM) against the final pH of each buffer to generate the pH-solubility profile.
-
Protocol 2: Preparation of Lurtotecan-Loaded Liposomes via Thin-Film Hydration
This protocol describes the preparation of a liposomal formulation of Lurtotecan based on the composition of NX 211.
Materials:
-
This compound
-
Fully hydrogenated soy phosphatidylcholine (HSPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Acidic buffer (e.g., 250 mM ammonium sulfate, pH 4.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis tubing or size exclusion chromatography column
Procedure:
-
Lipid Film Formation:
-
Dissolve HSPC and cholesterol in a 2:1 molar ratio in a chloroform/methanol mixture (e.g., 9:1 v/v) in a round-bottom flask.
-
Add this compound to this lipid solution.
-
Attach the flask to a rotary evaporator and rotate it in a water bath (at a temperature above the lipid transition temperature, e.g., 60-65°C) under reduced pressure to evaporate the organic solvents. A thin, uniform lipid film containing the drug will form on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the acidic buffer and rotating the flask in the water bath (at 60-65°C) for about 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 10-15 passes) at a temperature above the lipid transition temperature.
-
-
Purification:
-
Remove the unencapsulated Lurtotecan by dialyzing the liposome suspension against PBS (pH 7.4) or by using a size exclusion chromatography column.
-
-
Characterization:
-
Characterize the resulting liposomes for particle size, zeta potential, encapsulation efficiency, and drug concentration.
-
Visualizations
Caption: Troubleshooting workflow for Lurtotecan solubility issues.
Caption: pH-dependent equilibrium of Lurtotecan.
References
- 1. Antitumor efficacy, pharmacokinetics, and biodistribution of NX 211: a low-clearance liposomal formulation of lurtotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Irinotecan Hydrochloride Trihydrate - LKT Labs [lktlabs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Lurtotecan Dihydrochloride Dosage for Minimal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Lurtotecan Dihydrochloride dosage and manage associated toxicities during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities (DLTs) of this compound?
A1: The primary dose-limiting toxicities observed in clinical trials with the liposomal formulation of Lurtotecan (NX 211 or OSI-211) are hematological, specifically neutropenia and thrombocytopenia.[1] These toxicities are generally not cumulative.[1]
Q2: What is the recommended Phase II dose for liposomal Lurtotecan?
A2: Based on a Phase I dose-escalation study, the recommended dose for Phase II trials is 3.8 mg/m² administered as a 30-minute intravenous infusion once every 3 weeks.[1] However, different dosing schedules have been investigated in various clinical settings.
Q3: Is there a way to predict which patients are at a higher risk for hematological toxicity?
A3: Yes, studies have shown a significant correlation between the amount of Lurtotecan excreted in the urine and the percentage decrease in neutrophil and platelet counts.[1] Monitoring urinary excretion of the drug could potentially identify patients at a higher risk for severe hematological toxicity.[1]
Q4: How does the liposomal formulation of Lurtotecan affect its toxicity profile?
A4: Liposomal drug delivery systems are designed to alter the pharmacokinetic properties of the encapsulated drug, which can lead to reduced systemic toxicity compared to the free drug.[2][3][4][5][6] By encapsulating Lurtotecan, the formulation aims to increase the drug's residence time in the plasma and potentially enhance its delivery to tumor tissue, which may help in reducing exposure to healthy tissues and thereby mitigating some toxicities.[2]
Q5: What are the common non-hematological toxicities associated with Lurtotecan?
A5: Non-hematological toxicities are generally reported as mild to moderate.[1] In a study of patients with squamous cell carcinoma of the head and neck, the most common grade 3-4 non-hematological toxicity was infection, occurring in 8.5% of patients.[7] Other reported non-hematological toxicities include mild to moderate gastrointestinal issues and fatigue.[8]
Troubleshooting Guides
Managing Hematological Toxicities
Issue: A patient in a clinical trial is experiencing Grade 3 or 4 neutropenia or thrombocytopenia after administration of liposomal Lurtotecan.
Potential Cause: The patient may have a higher systemic exposure to the drug or a lower clearance rate, potentially indicated by lower urinary excretion of Lurtotecan.
Troubleshooting Steps:
-
Confirm Grading: Ensure that the hematological toxicity is graded according to the protocol-specified criteria (e.g., NCI Common Terminology Criteria for Adverse Events [CTCAE]).
-
Dose Modification: For subsequent cycles, consider a dose reduction as per the clinical trial protocol. Dose escalations and reductions based on hematological toxicity were permitted in several Lurtotecan trials.[8]
-
Supportive Care:
-
Neutropenia: For severe neutropenia, the use of Granulocyte-Colony Stimulating Factors (G-CSFs) may be considered to stimulate the production of neutrophils.[9][10][11][12] Prophylactic G-CSF is recommended for chemotherapy regimens with a high risk of febrile neutropenia.[10][13][14]
-
Thrombocytopenia: In cases of severe thrombocytopenia with a high risk of bleeding, platelet transfusions may be necessary.[15] The use of thrombopoietin receptor agonists is another potential strategy being explored for chemotherapy-induced thrombocytopenia.[16]
-
-
Pharmacokinetic Monitoring: If feasible within the study protocol, analyze the patient's plasma and urine levels of Lurtotecan to assess for any correlation with the observed toxicity. A lower than average urinary excretion may warrant more cautious dosing in subsequent cycles.[1]
Managing Non-Hematological Toxicities
Issue: A patient is experiencing significant diarrhea following Lurtotecan administration.
Potential Cause: Although less common and generally milder than with some other topoisomerase I inhibitors like irinotecan, gastrointestinal toxicity can occur with Lurtotecan.
Troubleshooting Steps:
-
Symptomatic Treatment:
-
For mild to moderate diarrhea, dietary modifications (e.g., BRAT diet: bananas, rice, applesauce, toast) and increased fluid intake are recommended.[17]
-
For more persistent or moderate diarrhea, anti-diarrheal agents such as loperamide can be administered.[18][19] High-dose loperamide has been used to manage irinotecan-induced diarrhea and could be considered.[18][19][20]
-
-
Rule out Infectious Causes: If diarrhea is severe or accompanied by fever, it is important to rule out infectious causes.
-
Patient Education: Educate patients on the importance of reporting diarrhea early and on the appropriate dietary and medical management strategies.[18]
Data Presentation
Table 1: Dose-Escalation and Hematological Toxicity of Liposomal Lurtotecan (NX 211) in a Phase I Trial
| Dose Level (mg/m²) | Number of Patients | Grade 3 Neutropenia | Grade 4 Neutropenia | Grade 3 Thrombocytopenia | Grade 4 Thrombocytopenia |
| 0.4 | 3 | 0 | 0 | 0 | 0 |
| 0.8 | 6 | 0 | 0 | 0 | 0 |
| 1.6 | 3 | 0 | 0 | 0 | 0 |
| 3.2 | 6 | 1 | 0 | 0 | 0 |
| 3.8 | 6 | 1 | 1 | 0 | 1 |
| 4.3 | 5 | 0 | 3 | 0 | 2 |
Data adapted from a Phase I study of liposomal lurtotecan administered once every 3 weeks.[1]
Table 2: Hematological Toxicity in a Phase II Trial of Liposomal Lurtotecan (OSI-211) in Patients with Squamous Cell Carcinoma of the Head and Neck
| Adverse Event | Grade 1-2 | Grade 3-4 |
| Anemia | 79% | Not specified |
| Infection | Not specified | 8.5% |
Data from a study where OSI-211 was administered at 2.4 mg/m²/day on days 1 and 8, repeated every 21 days.[7]
Experimental Protocols
Protocol: Assessment of Hematological Toxicity in Lurtotecan Clinical Trials
-
Patient Monitoring: Complete blood counts (CBC) with differential and platelet counts should be performed at baseline and at regular intervals throughout the treatment cycle, typically weekly or more frequently as clinically indicated.
-
Toxicity Grading: Hematological toxicity is graded using a standardized system, most commonly the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE). The specific version of the CTCAE used should be consistent throughout a given study.
Table 3: NCI-CTCAE v5.0 Grading for Neutropenia and Thrombocytopenia
Grade Neutrophil Count (/mm³) Platelet Count (/mm³) 1 2 <1,500 - 1,000 <75,000 - 50,000 3 <1,000 - 500 <50,000 - 25,000 4 <500 <25,000 LLN = Lower Limit of Normal.[21]
-
Pharmacokinetic/Pharmacodynamic Sample Collection: To investigate the correlation between drug exposure and toxicity, serial plasma, whole blood, and urine samples are collected for up to 96 hours after the end of infusion for Lurtotecan level determination by high-performance liquid chromatography.[1]
Mandatory Visualization
Caption: Signaling pathway of Lurtotecan-induced toxicity.
Caption: Troubleshooting workflow for managing Lurtotecan-induced hematological toxicity.
References
- 1. Phase I and pharmacologic study of liposomal lurtotecan, NX 211: urinary excretion predicts hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposomal Drug Delivery Systems and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Trends in Nano Drug Delivery Systems to Treat Cancers: With Special Focus on Liposomal Drug Delivery Systems [scibasejournals.org]
- 4. Liposomal nanocarriers for chemotherapy delivery [atomfair.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Liposome-Based Drug Delivery Systems in Cancer Research: An Analysis of Global Landscape Efforts and Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II study of OSI-211 (liposomal lurtotecan) in patients with metastatic or loco-regional recurrent squamous cell carcinoma of the head and neck. An EORTC New Drug Development Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II study of liposomal lurtotecan (OSI-211) in patients with topotecan resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. centerforbiosimilars.com [centerforbiosimilars.com]
- 10. Prophylaxis of chemotherapy-induced febrile neutropenia with granulocyte colony-stimulating factors: where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancerresgroup.us [cancerresgroup.us]
- 12. Granocyte-colony stimulating factor (G-CSF) has significant efficacy as secondary prophylaxis of chemotherapy-induced neutropenia in patients with solid tumors: results of a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Management of Neutropenia in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current management of chemotherapy-induced neutropenia in adults: key points and new challenges: Committee of Neoplastic Supportive-Care (CONS), China Anti-Cancer Association Committee of Clinical Chemotherapy, China Anti-Cancer Association - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fritsmafactor.com [fritsmafactor.com]
- 16. Optimal Management of Chemotherapy-Induced Thrombocytopenia with Thrombopoietin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bccancer.bc.ca [bccancer.bc.ca]
- 18. pogo.ca [pogo.ca]
- 19. Prevention and management of chemotherapy-induced diarrhea in patients with colorectal cancer: a consensus statement by the Canadian Working Group on Chemotherapy-Induced Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmaceuticals | Free Full-Text | Managing Irinotecan-Induced Diarrhea: A Comprehensive Review of Therapeutic Interventions in Cancer Treatment [mdpi.com]
- 21. Haematological toxicity | eviQ [eviq.org.au]
Technical Support Center: Lurtotecan Dihydrochloride HPLC Analysis
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for the HPLC analysis of Lurtotecan Dihydrochloride. The content is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Representative Analytical HPLC Method
Due to the limited publicly available HPLC methods specific to this compound, the following is a representative method synthesized from validated methods for structurally similar camptothecin derivatives like Topotecan and Irinotecan.[1][2][3][4] This method can serve as a starting point for method development and troubleshooting.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 20mM phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile). |
| Gradient Program | Start with a lower percentage of organic solvent and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at approximately 267 nm |
| Injection Volume | 20 µL |
| Sample Diluent | Mobile phase or a mixture of water and organic solvent that is miscible with the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the HPLC analysis of this compound?
A1: The most frequently encountered problems include peak tailing, retention time shifts, poor peak resolution, baseline noise or drift, and the appearance of ghost peaks. These issues can often be traced back to the mobile phase preparation, column condition, sample preparation, or instrument performance.[5]
Q2: How can I prevent the degradation of this compound during sample preparation and analysis?
A2: Lurtotecan, like other camptothecin derivatives, may be susceptible to hydrolysis of its lactone ring, especially at neutral or basic pH.[2] To minimize degradation, it is advisable to prepare samples in an acidic buffer and to control the temperature. Forced degradation studies using acid, base, oxidation, heat, and light can help to understand the stability of the molecule.[2]
Q3: What are typical system suitability parameters for this compound HPLC analysis?
A3: System suitability tests are crucial to ensure the performance of the HPLC system. Key parameters include:
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for replicate injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for replicate injections) |
Troubleshooting Guide
Peak Shape Problems
Q: Why am I observing peak tailing for the Lurtotecan peak?
A: Peak tailing can be caused by several factors, ranging from column issues to chemical interactions.[6]
Potential Causes:
-
Column Overload: Injecting too concentrated a sample.
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase.[6]
-
Secondary Silanol Interactions: Interaction of the basic amine groups in Lurtotecan with acidic silanol groups on the silica-based column packing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Dead Volume: Excessive tubing length or improper connections between the column and detector.[5]
Solutions:
-
Reduce Sample Concentration: Dilute the sample and reinject.
-
Column Cleaning and Replacement: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[6]
-
Optimize Mobile Phase:
-
Adjust the pH of the mobile phase to suppress silanol interactions (typically a lower pH for basic compounds).
-
Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol sites.
-
-
Use a Different Column: Consider a column with end-capping or a different stationary phase chemistry.
-
Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing between the column and detector.
Retention Time Variability
Q: My retention times for Lurtotecan are shifting between injections. What could be the cause?
A: Drifting or inconsistent retention times are often indicative of issues with the mobile phase, pump, or column temperature.[5]
Potential Causes:
-
Inconsistent Mobile Phase Composition: Improper mixing of mobile phase components or evaporation of the more volatile solvent.[5]
-
Pump Malfunction: Leaks, worn pump seals, or air bubbles in the pump head can lead to inconsistent flow rates.[7]
-
Column Temperature Fluctuations: Lack of a column oven or an unstable oven temperature can cause retention time shifts.[5][6]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially after a change in mobile phase composition.[5]
Solutions:
-
Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing of mobile phase components. Degas the mobile phase before use.[5]
-
Inspect and Maintain the Pump: Check for leaks, purge the pump to remove air bubbles, and replace pump seals if necessary.[8]
-
Use a Column Oven: Maintain a constant and consistent column temperature.[5]
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase. This can be monitored by observing a stable baseline.
Baseline Issues
Q: I am observing a noisy or drifting baseline. How can I resolve this?
A: Baseline problems can interfere with peak integration and reduce the sensitivity of the analysis.
Potential Causes:
-
Contaminated or Degraded Mobile Phase: Impurities in the mobile phase solvents or buffers.
-
Air Bubbles in the System: Air trapped in the pump, detector, or tubing.[5][7]
-
Detector Lamp Issues: A failing or unstable detector lamp.[5]
-
Column Bleed: Degradation of the column's stationary phase, which can be more pronounced with aggressive mobile phases or high temperatures.
-
Contaminated Detector Flow Cell: Accumulation of contaminants in the detector's flow cell.[5]
Solutions:
-
Use High-Purity Solvents: Prepare fresh mobile phase using HPLC-grade solvents and reagents.
-
Degas the Mobile Phase: Use an online degasser or vacuum degas the mobile phase to remove dissolved air.[5]
-
Purge the System: Purge the pump and the entire system to remove any trapped air bubbles.
-
Check the Detector Lamp: Monitor the lamp energy and replace it if it is low or unstable.
-
Clean the Flow Cell: Flush the detector flow cell with an appropriate strong solvent.[5]
Experimental Protocols
Protocol for Determining Linearity
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in the sample diluent to prepare a stock solution of known concentration.
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Inject and Analyze: Inject each calibration standard in triplicate into the HPLC system.
-
Construct a Calibration Curve: Plot the mean peak area against the corresponding concentration for each standard.
-
Perform Linear Regression Analysis: Calculate the coefficient of determination (R²), the y-intercept, and the slope of the regression line. An R² value of ≥ 0.999 is typically desired.[9]
Visualizations
References
- 1. A validated RP-HPLC method for the determination of Irinotecan hydrochloride residues for cleaning validation in production area [medigraphic.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. rheniumgroup.co.il [rheniumgroup.co.il]
- 8. researchgate.net [researchgate.net]
- 9. jbclinpharm.org [jbclinpharm.org]
Improving the therapeutic index of Lurtotecan Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for experiments aimed at improving the therapeutic index of Lurtotecan Dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Lurtotecan? A1: Lurtotecan is a semi-synthetic analog of camptothecin and functions as a topoisomerase I inhibitor. It stabilizes the covalent complex formed between topoisomerase I and DNA during the S phase of the cell cycle. This action prevents the re-ligation of single-stranded DNA breaks, which leads to the accumulation of double-stranded DNA breaks when the replication fork collides with this complex. The resulting DNA damage inhibits DNA replication and RNA synthesis, ultimately triggering apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: Why is improving the therapeutic index of Lurtotecan a critical research area? A2: Like many camptothecin analogs, Lurtotecan's clinical utility has been hampered by a narrow therapeutic index. This is characterized by significant dose-limiting toxicities, primarily hematological side effects such as neutropenia and thrombocytopenia.[3] Improving the therapeutic index aims to increase the drug's concentration at the tumor site while minimizing its exposure to healthy tissues, thereby enhancing anti-tumor efficacy and reducing systemic side effects.
Q3: What are the primary strategies for improving Lurtotecan's therapeutic index? A3: The most extensively studied strategy is the use of drug delivery systems, particularly liposomal encapsulation.[1] Formulating Lurtotecan into liposomes, such as in the formulation known as NX 211 (or OSI-211), has been shown to significantly prolong its plasma half-life, increase drug accumulation in tumors via the enhanced permeability and retention (EPR) effect, and lower systemic side effects compared to the free drug.[1]
Q4: What is the solubility and stability of this compound? A4: Lurtotecan is a water-soluble camptothecin analogue.[1] However, like other camptothecins, its active lactone ring is susceptible to pH-dependent hydrolysis, converting to an inactive carboxylate form at physiological pH. Liposomal formulation can protect the lactone ring from hydrolysis, maintaining the drug in its active state for a longer duration. When preparing stock solutions, it is often recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the desired aqueous buffer.[4][5]
Q5: Has Lurtotecan been investigated in combination with other therapies? A5: Yes, clinical trials have explored liposomal Lurtotecan in combination with other chemotherapeutic agents. For instance, a Phase I study investigated its use with cisplatin for treating advanced solid tumors to determine the maximum tolerated dose and toxicity profile of the combination regimen.[6] Combination therapy is a common strategy to enhance anti-tumor effects and overcome resistance.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Problem: High systemic toxicity (e.g., severe weight loss, hematological toxicity) in animal models at intended therapeutic doses. | High systemic exposure to the active drug. | 1. Implement a Drug Delivery System: Encapsulate Lurtotecan in liposomes (e.g., PEGylated liposomes) to restrict its volume of distribution and leverage passive tumor targeting (EPR effect).[1]2. Adjust Dosing Schedule: Explore alternative dosing schedules (e.g., lower doses administered more frequently or different infusion times) that may be better tolerated while maintaining efficacy. |
| Problem: Inconsistent or poor anti-tumor efficacy in in vivo xenograft models. | 1. Poor Drug Stability: The active lactone form of Lurtotecan may be hydrolyzing to the inactive carboxylate form at physiological pH.2. Insufficient Tumor Accumulation: The drug may be clearing from circulation before it can accumulate at the tumor site.3. Drug Resistance: The tumor model may have inherent or acquired resistance to topoisomerase I inhibitors. | 1. Use a Protective Formulation: Liposomal encapsulation can shield the lactone ring from hydrolysis.[1]2. Enhance Pharmacokinetics: A low-clearance liposomal formulation can dramatically increase the plasma area under the curve (AUC) and subsequent tumor accumulation.[1]3. Investigate Combination Therapy: Combine Lurtotecan with agents that have a synergistic mechanism, such as DNA repair inhibitors or other cytotoxic drugs.[6] |
| Problem: Difficulty dissolving this compound or precipitation in aqueous buffers. | Lurtotecan, while water-soluble, can have limited solubility in certain buffers, especially at higher concentrations. | 1. Prepare Stock in Organic Solvent: First, dissolve this compound in DMSO to create a high-concentration stock solution.2. Dilute into Aqueous Buffer: Gently add the DMSO stock to the aqueous buffer of choice while vortexing to ensure proper mixing. Note that final DMSO concentration should be kept low (typically <0.5%) for in vitro cell-based assays to avoid solvent toxicity.[4][5] |
| Problem: High variability in results from in vitro cytotoxicity assays (e.g., MTT, SRB). | 1. Cell Seeding Density: Inconsistent number of cells seeded per well.2. Drug Dilution Errors: Inaccuracies in preparing the serial dilutions.3. Incubation Time: Variation in the drug exposure time.4. Reagent Issues: Degradation of MTT reagent or improper formazan crystal solubilization. | 1. Optimize Cell Density: Perform a preliminary experiment to determine the optimal cell seeding density that ensures logarithmic growth throughout the assay period.2. Careful Pipetting: Use calibrated pipettes and prepare fresh serial dilutions for each experiment.3. Standardize Incubation: Adhere strictly to the planned incubation time (e.g., 48 or 72 hours).4. Ensure Complete Solubilization: After incubation with MTT, ensure the purple formazan crystals are fully dissolved in the solvent (e.g., DMSO) by shaking the plate before reading the absorbance.[7] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the advantages of liposomal Lurtotecan (NX 211) over the free drug.
Table 1: Pharmacokinetic Comparison of Free Lurtotecan vs. Liposomal Lurtotecan (NX 211) in Mice
| Parameter | Free Lurtotecan | Liposomal Lurtotecan (NX 211) | Fold Increase |
|---|---|---|---|
| Plasma Area Under the Curve (AUC) | ~1 (Normalized) | ~1500 | ~1500x[1] |
| Tumor Drug Accumulation (at 24h) | ~1 (Normalized) | ~40 | ~40x[1] |
| Therapeutic Index (in xenograft models) | ~1 (Normalized) | >3 | >3x[1] |
Table 2: Dose-Limiting Toxicities and Recommended Dose from a Phase I Clinical Trial of Liposomal Lurtotecan (NX 211)
| Parameter | Finding | Reference |
|---|---|---|
| Dose-Limiting Toxicities | Neutropenia and Thrombocytopenia | [3] |
| Recommended Phase II Dose | 3.8 mg/m² (administered as a 30-minute IV infusion once every 3 weeks) | [3] |
| Systemic Clearance (Plasma) | 0.82 +/- 0.78 L/h/m² |[3] |
Experimental Protocols
Protocol 1: Preparation and Characterization of Liposomal Lurtotecan (Conceptual Workflow)
This protocol outlines a general workflow for preparing Lurtotecan-loaded liposomes based on common lipid film hydration and extrusion methods.
Materials:
-
This compound
-
Lipids (e.g., Hydrogenated Soy Phosphatidylcholine - HSPC, Cholesterol, DSPE-PEG2000) in chloroform
-
Hydration Buffer (e.g., Sucrose solution, pH 6.5)
-
Dialysis membrane (MWCO 10-14 kDa)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., HSPC:Cholesterol:DSPE-PEG2000 at a molar ratio of 55:40:5) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the hydration buffer containing this compound by vortexing the flask. This forms multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension repeatedly (e.g., 10-15 times) through polycarbonate membranes with a defined pore size (e.g., starting with 400 nm, then 200 nm, and finally 100 nm) using a heated extruder.
-
-
Purification:
-
Remove unencapsulated (free) Lurtotecan from the liposome suspension.
-
Perform dialysis against PBS (pH 7.4) at 4°C for 24 hours, with multiple buffer changes.
-
-
Characterization:
-
Size and Polydispersity: Measure the vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Disrupt a known amount of the purified liposomal formulation with a suitable solvent (e.g., methanol). Quantify the total Lurtotecan concentration using HPLC and compare it to the initial drug amount.
-
Calculate as: EE% = (Drug_encapsulated / Drug_total) * 100.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details how to assess the cytotoxicity of Lurtotecan formulations against a cancer cell line.
Materials:
-
Cancer cell line (e.g., KB, ES-2)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Lurtotecan formulation (and vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the Lurtotecan formulation in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the drug dilutions (or vehicle control).
-
Incubate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the viability against the drug concentration (log scale) and determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).
-
Visualizations
Caption: Mechanism of action of Lurtotecan as a Topoisomerase I inhibitor.
Caption: Experimental workflow for liposomal Lurtotecan formulation.
Caption: Logic diagram for troubleshooting poor in vivo efficacy.
References
- 1. Antitumor efficacy, pharmacokinetics, and biodistribution of NX 211: a low-clearance liposomal formulation of lurtotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lurtotecan | C28H30N4O6 | CID 60956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacologic study of liposomal lurtotecan, NX 211: urinary excretion predicts hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
Technical Support Center: Managing Hematological Toxicity of Lurtotecan Dihydrochloride In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the hematological toxicity of Lurtotecan Dihydrochloride in preclinical in vivo studies.
Troubleshooting Guide
Issue: Unexpectedly severe or rapid decline in peripheral blood counts following Lurtotecan administration.
Possible Causes & Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Dosing Miscalculation or Overdose | 1. Immediately re-verify all dosing calculations, including animal body weights, drug concentration, and injection volumes. 2. If an overdose is confirmed, provide supportive care as outlined in the "Supportive Care Protocols" section. 3. For future cohorts, have a second researcher independently verify all dosing calculations before administration. |
| Incorrect Route of Administration | 1. Confirm the intended and actual route of administration (e.g., intravenous, intraperitoneal). 2. Note any deviations in the experimental records as this can significantly alter pharmacokinetics and toxicity. |
| Animal Strain Variability | 1. Review literature for known differences in myelosuppressive sensitivity between the selected animal strain and others. 2. Consider conducting a pilot dose-range finding study in the specific strain being used. |
| Compromised Animal Health Status | 1. Ensure all animals are healthy and free of underlying infections prior to study initiation through routine health monitoring. 2. Pathogen-free housing and handling are critical to prevent opportunistic infections in myelosuppressed animals. |
| Vehicle-Related Toxicity | 1. Administer the vehicle alone to a control group of animals to assess for any inherent hematological toxicity. 2. If vehicle toxicity is observed, consider reformulating Lurtotecan in a different, well-tolerated vehicle. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hematological toxicities of this compound observed in vivo?
A1: The dose-limiting hematological toxicities of Lurtotecan are neutropenia and thrombocytopenia.[1] These effects are a direct consequence of the drug's mechanism of action, which involves the inhibition of topoisomerase I, leading to DNA damage and apoptosis in rapidly dividing cells, including hematopoietic progenitor cells.
Q2: What is the expected timeline for the nadir and recovery of neutrophil and platelet counts after Lurtotecan administration in preclinical models?
A2: While specific timelines can vary based on the Lurtotecan dose, administration schedule, and animal model, the nadir for neutrophils and platelets generally occurs within the first week following treatment. Recovery typically begins thereafter and may take an additional one to two weeks. It is crucial to establish a baseline and perform regular blood monitoring to characterize the kinetics of myelosuppression in your specific experimental setup.
Q3: How can I monitor the hematological toxicity of Lurtotecan in my animal studies?
A3: Regular monitoring of peripheral blood counts is essential. This is typically done by collecting a small volume of blood from the tail vein, saphenous vein, or retro-orbital sinus at predetermined time points (e.g., baseline, day 3, 5, 7, 10, and 14 post-treatment). A complete blood count (CBC) with differential will provide data on neutrophils, platelets, lymphocytes, and red blood cells.
Q4: Are there supportive care measures I can implement to manage Lurtotecan-induced neutropenia and thrombocytopenia?
A4: Yes, supportive care can be critical for animal welfare and maintaining the integrity of the study.
-
For Neutropenia: Prophylactic or therapeutic administration of Granulocyte-Colony Stimulating Factor (G-CSF) can be used to stimulate the production of neutrophils.
-
For Thrombocytopenia: Thrombopoietin (TPO) receptor agonists, such as romiplostim or eltrombopag, can be administered to increase platelet production.
Q5: Should I be concerned about the non-hematological toxicities of Lurtotecan?
A5: While the primary dose-limiting toxicities are hematological, other side effects such as mucositis and diarrhea have been observed, particularly at higher doses.[2] Careful monitoring of animal well-being, including body weight, food and water intake, and clinical signs of distress, is crucial.
Quantitative Data Summary
The following tables summarize key quantitative data related to the hematological toxicity of Lurtotecan and the efficacy of supportive care measures. Note: Preclinical data for Lurtotecan is limited in publicly available literature; therefore, some values are extrapolated from clinical findings and general knowledge of topoisomerase I inhibitors. Researchers should determine specific values in their own experimental systems.
Table 1: Lurtotecan (NX 211) Dose Levels and Observed Hematological Toxicity in Clinical Trials
| Dose Level (mg/m²) | Number of Patients | Dose-Limiting Toxicity Observed |
| 0.4 | 3 | Not specified |
| 0.8 | 6 | Not specified |
| 1.6 | 3 | Not specified |
| 3.2 | 6 | Not specified |
| 3.8 | 6 | Neutropenia, Thrombocytopenia |
| 4.3 | 5 | Neutropenia, Thrombocytopenia |
| Source: Adapted from a Phase I clinical trial of liposomal lurtotecan (NX 211).[1] |
Table 2: Representative Supportive Care Dosing for Preclinical Mouse Models
| Supportive Care Agent | Indication | Representative Dose Range (in mice) | Administration Schedule | Expected Outcome |
| G-CSF (e.g., Filgrastim) | Neutropenia | 5 - 10 µg/kg/day, subcutaneous | Daily for 3-5 days, starting 24h post-chemotherapy | Increased neutrophil counts |
| Pegylated G-CSF (e.g., Pegfilgrastim) | Neutropenia | 100 µg/kg, subcutaneous | Single dose 24h post-chemotherapy | Sustained increase in neutrophil counts |
| TPO Receptor Agonists (e.g., Romiplostim) | Thrombocytopenia | 100 - 300 µg/kg, subcutaneous | Every 3-4 days | Increased platelet counts |
Experimental Protocols
Complete Blood Count (CBC) Analysis in Mice
Objective: To quantify peripheral blood cell counts to monitor the extent and duration of Lurtotecan-induced myelosuppression.
Materials:
-
EDTA-coated micro-hematocrit tubes or microtainers
-
Automated hematology analyzer calibrated for mouse blood
-
Sterile lancets or needles for blood collection
-
Anesthesia (if required for blood collection method)
Procedure:
-
Anesthetize the mouse according to your institution's approved protocol (if necessary).
-
Collect 20-50 µL of peripheral blood via the saphenous vein, tail vein, or retro-orbital sinus into an EDTA-coated tube.
-
Gently invert the tube several times to ensure proper mixing with the anticoagulant.
-
Analyze the blood sample using an automated hematology analyzer to obtain counts for white blood cells (with differential), red blood cells, hemoglobin, hematocrit, and platelets.
-
Record data at baseline (pre-treatment) and at selected time points post-Lurtotecan administration.
Bone Marrow Colony-Forming Unit (CFU) Assay
Objective: To assess the effect of Lurtotecan on the proliferative capacity of hematopoietic progenitor cells.
Materials:
-
Sterile dissection tools
-
Phosphate-buffered saline (PBS) with 2% fetal bovine serum (FBS)
-
Syringes (1 mL) with 25-gauge needles
-
Cell strainer (70 µm)
-
Red blood cell lysis buffer (e.g., ACK lysis buffer)
-
Methylcellulose-based medium for murine CFU assays (e.g., MethoCult™)
-
35 mm culture dishes
-
Incubator at 37°C, 5% CO2, and high humidity
Procedure:
-
Euthanize mice at the desired time point post-Lurtotecan treatment.
-
Aseptically dissect the femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with PBS + 2% FBS.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer and wash the cells with PBS + 2% FBS.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Plate a known number of bone marrow cells (e.g., 1 x 10^4 to 5 x 10^4 cells) in duplicate or triplicate in methylcellulose medium in 35 mm dishes.
-
Incubate for 7-14 days.
-
Count the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.
Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells (HSPCs)
Objective: To phenotype and quantify different populations of HSPCs in the bone marrow following Lurtotecan treatment.
Materials:
-
Single-cell suspension of bone marrow cells (prepared as for CFU assay)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against mouse hematopoietic surface markers (e.g., Lineage cocktail, c-Kit, Sca-1, CD34, Flt3, CD48, CD150)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of bone marrow cells.
-
Aliquot approximately 1 x 10^6 cells per tube for staining.
-
Stain the cells with a cocktail of fluorescently labeled antibodies targeting HSPC markers. A common panel includes:
-
Lineage markers (Lin): A cocktail of antibodies to exclude mature hematopoietic cells (e.g., CD3, B220, Gr-1, Mac-1, Ter119).
-
Stem and progenitor markers: c-Kit (CD117), Sca-1 (Ly-6A/E), CD34, Flt3 (CD135), CD48, CD150.
-
-
Incubate the cells with the antibodies on ice in the dark.
-
Wash the cells with staining buffer.
-
Resuspend the cells in staining buffer for analysis.
-
Acquire data on a flow cytometer.
-
Analyze the data to identify and quantify different HSPC populations (e.g., LSK cells: Lin-Sca-1+c-Kit+).
Visualizations
Caption: Workflow for in vivo assessment of Lurtotecan's hematological toxicity.
Caption: Lurtotecan's mechanism leading to cell cycle arrest and apoptosis.
References
- 1. Phase I and pharmacologic study of liposomal lurtotecan, NX 211: urinary excretion predicts hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacokinetic study of a low-clearance, unilamellar liposomal formulation of lurtotecan, a topoisomerase 1 inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Lurtotecan Dihydrochloride assay interference and mitigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lurtotecan Dihydrochloride assays.
Frequently Asked Questions (FAQs)
Q1: What is the most critical pre-analytical factor to consider when handling Lurtotecan samples?
A1: Lurtotecan is highly susceptible to photodegradation. Exposure to laboratory light, and especially sunlight, can lead to the rapid formation of a more cytotoxic photodegradant, 7-methyl-10,11-ethylenedioxy-20(S)-camptothecin (MEC).[1] Therefore, it is imperative to protect all samples and stock solutions from light at all stages of handling, storage, and analysis by using amber vials or covering containers with aluminum foil.
Q2: What is the optimal pH for maintaining the stability of Lurtotecan in solution?
A2: Like other camptothecin analogs, Lurtotecan's active lactone form is most stable in acidic conditions (pH < 6.0). At neutral or alkaline pH, the lactone ring hydrolyzes to the inactive carboxylate form. This conversion is reversible, but prolonged exposure to higher pH can lead to irreversible degradation. For analytical purposes, it is recommended to keep samples and mobile phases at an acidic pH.
Q3: What are the common analytical techniques used for Lurtotecan quantification?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection is a commonly used and sensitive method for the quantification of Lurtotecan in biological matrices.[2] LC-MS/MS is also a powerful technique for bioanalysis, offering high specificity and sensitivity.
Q4: What are the primary sources of interference in Lurtotecan bioassays?
A4: The primary sources of interference include:
-
Matrix Effects: Endogenous components in biological samples (e.g., phospholipids, proteins) can cause ion suppression or enhancement in LC-MS/MS analysis.[3]
-
Photodegradation Products: As mentioned, MEC can be a significant interferent if samples are not protected from light.[1]
-
Co-administered Drugs: While specific analytical interference data is limited, other chemotherapeutic agents or supportive care medications could potentially interfere.
-
Excipients: Formulation components may interfere with the assay.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step | Mitigation Strategy |
| Secondary Interactions with Column Silanols | Observe peak tailing for the Lurtotecan peak. | * Lower the mobile phase pH to suppress silanol activity. * Use a highly end-capped HPLC column. * Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. |
| Column Overload | Peak fronting is observed, especially at higher concentrations. | * Reduce the injection volume. * Dilute the sample. |
| Sample Solvent Incompatibility | Distorted or split peaks. | * Dissolve and inject samples in the initial mobile phase. * Ensure the injection solvent is weaker than the mobile phase. |
Issue 2: Inconsistent or Drifting Retention Times
| Possible Cause | Troubleshooting Step | Mitigation Strategy |
| Inadequate Column Equilibration | Retention time shifts at the beginning of a run sequence. | * Increase the column equilibration time between injections. |
| Mobile Phase Composition Change | Gradual drift in retention time over a long run. | * Prepare fresh mobile phase daily. * Ensure proper mixing and degassing of the mobile phase. |
| Column Temperature Fluctuation | Random shifts in retention time. | * Use a column oven to maintain a consistent temperature. |
Issue 3: Inaccurate Quantification (High or Low Recovery)
| Possible Cause | Troubleshooting Step | Mitigation Strategy |
| Matrix Effects (Ion Suppression/Enhancement) | Inconsistent results between different sample lots or poor recovery in spiked samples. | * Optimize sample preparation to remove interfering matrix components (e.g., use solid-phase extraction instead of protein precipitation). * Modify chromatographic conditions to separate Lurtotecan from the interfering components. * Use a stable isotope-labeled internal standard that co-elutes with Lurtotecan to compensate for matrix effects. |
| Photodegradation | Appearance of an unexpected peak (MEC) and lower than expected Lurtotecan concentration.[1] | * Strictly adhere to light protection protocols for all samples and standards. |
| pH-dependent Hydrolysis | Low recovery, especially in samples with neutral or alkaline pH. | * Acidify samples immediately after collection. * Maintain an acidic pH throughout the sample preparation and analysis. |
Experimental Protocols
Protocol 1: Sample Preparation for Lurtotecan Analysis in Human Plasma
This protocol is based on a protein precipitation method.[2]
-
Sample Collection: Collect whole blood in heparinized tubes. Protect from light immediately.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.
-
Protein Precipitation:
-
To 200 µL of plasma in a microcentrifuge tube, add 400 µL of a cold (4°C) 2:1 (v/v) mixture of 10% (w/v) aqueous perchloric acid and acetonitrile.
-
Vortex the mixture for 30 seconds.
-
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.
Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)
This is a general protocol that can be adapted for Lurtotecan.
-
Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Lurtotecan from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
Visualizations
Caption: Lurtotecan degradation pathways.
Caption: Troubleshooting workflow for Lurtotecan assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Liposomal lurtotecan (NX211): determination of total drug levels in human plasma and urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Guide to Lurtotecan and Irinotecan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for two topoisomerase I inhibitors, Lurtotecan and Irinotecan. Both are semi-synthetic analogs of camptothecin and have been evaluated for their antineoplastic activity. This document summarizes their mechanisms of action, presents available preclinical efficacy data in tabular format, details common experimental protocols, and visualizes key pathways and workflows.
Mechanism of Action
Both Lurtotecan and Irinotecan are potent inhibitors of topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[1] By stabilizing the covalent complex between topoisomerase I and DNA, these drugs prevent the re-ligation of single-strand breaks.[2] This leads to the accumulation of DNA damage, particularly during the S-phase of the cell cycle, ultimately triggering apoptosis and cell death.[2]
Irinotecan itself is a prodrug that is converted by carboxylesterase enzymes into its highly potent active metabolite, SN-38.[3] SN-38 is estimated to be 100 to 1000 times more cytotoxic than Irinotecan.[4] Lurtotecan, on the other hand, is a water-soluble camptothecin analog that does not require metabolic activation to the same extent as Irinotecan.[5]
Signaling Pathway and Drug Action
The inhibition of topoisomerase I by Lurtotecan and Irinotecan (via SN-38) initiates a cascade of cellular events culminating in apoptosis. The stabilized topoisomerase I-DNA cleavage complex is converted into a cytotoxic double-strand break when a replication fork collides with it. This DNA damage activates DNA damage response (DDR) pathways, including the ATM-Chk2 and ATR-Chk1 pathways, leading to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.
Preclinical Data Summary
Direct preclinical comparisons of Lurtotecan and Irinotecan are limited in the available literature. The following tables summarize the existing data for each drug from various studies. It is important to note that the experimental conditions, such as cell lines and animal models, differ between these studies, making a direct comparison challenging.
In Vitro Cytotoxicity
| Drug | Cell Line | Cancer Type | IC50 | Citation |
| Irinotecan | LoVo | Colon | 15.8 µM | [4] |
| HT-29 | Colon | 5.17 µM | [4] | |
| SN-38 | LoVo | Colon | 8.25 nM | [4] |
| HT-29 | Colon | 4.50 nM | [4] |
In Vivo Efficacy in Xenograft Models
Lurtotecan (as liposomal formulation NX 211)
| Animal Model | Tumor Xenograft | Dosing Schedule | Efficacy Outcome | Citation |
| Nude Mice | KB (human oral epidermoid carcinoma) | Single dose | 3-fold or greater increase in therapeutic index compared to free lurtotecan | [6] |
| Nude Mice | ES-2 (human ovarian carcinoma) | Single dose | 3-fold or greater increase in therapeutic index compared to free lurtotecan | [6] |
| Nude Mice | KBV (multidrug-resistant) | Repeat dose | ~3 times as effective in cell kill compared to free lurtotecan | [3] |
Irinotecan
| Animal Model | Tumor Xenograft | Dosing Schedule | Efficacy Outcome | Citation |
| Nude Mice | HL-60 (human promyelocytic leukemia) | 50 mg/kg/day, daily x 5 | 100% Complete Response | |
| Nude Mice | HL-60/ADR (doxorubicin-resistant) | 50 mg/kg/day, daily x 5 | 100% Complete Response | |
| SCID/Rag-2M Mice | LS180 (human colon adenocarcinoma) | 50 mg/kg, single injection (liposomal) | Time to reach 400mg tumor: 34 days (vs. 22 days for free drug) | |
| SCID/Rag-2M Mice | LS174T (human colon adenocarcinoma liver metastases) | 50 mg/kg, q4d x 3 (liposomal) | Median survival: 79 days (vs. 53 days for free drug) |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Detailed Steps:
-
Cell Culture: Human cancer cell lines (e.g., HT-29, LoVo for colon cancer) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Drug Preparation and Treatment: Lurtotecan and Irinotecan/SN-38 are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the drug-containing medium.
-
Incubation: The plates are incubated for a specified duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined from the dose-response curve.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of Lurtotecan and Irinotecan in a mouse xenograft model.
Detailed Steps:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Preparation and Implantation: Human tumor cells are grown in culture, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor growth. A specific number of cells are then injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Measurement: The mice are monitored regularly for tumor development. Tumor volume is typically measured with calipers and calculated using a standard formula (e.g., (Length x Width^2)/2).
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into different treatment groups (vehicle control, Lurtotecan, Irinotecan). The drugs are administered according to a specified dose and schedule (e.g., intravenous or intraperitoneal injection).
-
Monitoring: Throughout the study, tumor volumes and the body weights of the mice are measured regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size, or after a predetermined treatment period.
-
Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Common metrics include tumor growth inhibition (TGI), tumor regression, and survival analysis.
Conclusion
Both Lurtotecan and Irinotecan are potent topoisomerase I inhibitors with demonstrated preclinical antitumor activity. Irinotecan, through its active metabolite SN-38, has shown significant efficacy across a range of in vitro and in vivo models. Preclinical data for Lurtotecan, particularly its liposomal formulation, also indicates strong antitumor effects. However, the lack of direct comparative preclinical studies makes it difficult to definitively conclude which agent has a superior preclinical profile. The choice between these agents for further development may depend on the specific cancer type, the desired pharmacokinetic profile, and the therapeutic window. The provided data and protocols serve as a valuable resource for researchers designing and interpreting preclinical studies for this class of compounds.
References
- 1. Efficacy of CPT-11 (irinotecan) as a single agent in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacogenetics of irinotecan (CPT-11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of the efficacy and pharmacology of irinotecan against human colon tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposomal irinotecan: formulation development and therapeutic assessment in murine xenograft models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liposomal Irinotecan Shows a Larger Therapeutic Index than Non-liposomal Irinotecan in Patient-Derived Xenograft Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Lurtotecan Dihydrochloride: A Comparative Guide to its Cross-Resistance Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-resistance profile of Lurtotecan Dihydrochloride, a semi-synthetic analogue of camptothecin. By objectively comparing its performance with other topoisomerase I inhibitors and anticancer agents, this document serves as a valuable resource for researchers and professionals in the field of oncology drug development. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Comparative Analysis of In Vitro Cytotoxicity
Lurtotecan has demonstrated promising activity in various cancer cell lines, including some that exhibit resistance to other chemotherapeutic agents. The following tables summarize the available quantitative data on the in vitro cytotoxicity of Lurtotecan and its comparators.
| Cell Line | Cancer Type | Resistance Phenotype | Lurtotecan (GI147211) IC50 (nM) | Topotecan IC50 (nM) | Reference |
| SKVLB | Ovarian | Multidrug Resistant (P-glycoprotein overexpression) | 99 | 149 | [1] |
Table 1: Comparative Potency of Lurtotecan and Topotecan in a Multidrug-Resistant Ovarian Cancer Cell Line. This data suggests that Lurtotecan is more potent than Topotecan in a cell line characterized by P-glycoprotein-mediated multidrug resistance.[1]
| Cell Line | Cancer Type | Resistance Mechanism | Lurtotecan (NX211) Resistance Factor | Topotecan Resistance Factor | SN-38 (Active metabolite of Irinotecan) Resistance Factor* | Reference |
| T8 | Ovarian | BCRP Overexpression | >10 | >100 | >1000 | [2] |
| MX3 | Ovarian | BCRP Overexpression | ~10 | >100 | >1000 | [2] |
*Resistance Factor = IC50 in resistant cell line / IC50 in parental cell line
Table 2: Cross-Resistance Profile of Camptothecins in BCRP-Overexpressing Ovarian Cancer Cell Lines. This table indicates that while Lurtotecan is affected by BCRP-mediated resistance, its resistance factor is considerably lower than that of topotecan and SN-38, suggesting it may be a better option in tumors where this resistance mechanism is dominant.[2]
Mechanisms of Resistance and Cross-Resistance
Resistance to topoisomerase I inhibitors, including Lurtotecan, is a complex phenomenon involving multiple mechanisms. Understanding these mechanisms is crucial for predicting cross-resistance patterns and developing effective combination therapies.
1. ATP-Binding Cassette (ABC) Transporters:
-
P-glycoprotein (P-gp/ABCB1): Some studies suggest that Lurtotecan's activity is unaffected by the P-glycoprotein multidrug resistance pump.[3] This is a potential advantage over other chemotherapeutics that are known P-gp substrates.
-
Breast Cancer Resistance Protein (BCRP/ABCG2): Overexpression of BCRP has been shown to confer resistance to Lurtotecan.[2] However, the degree of resistance appears to be less pronounced compared to other camptothecins like topotecan and irinotecan's active metabolite, SN-38.[2] The resistance mediated by BCRP can be reversed by specific inhibitors.[2]
2. Alterations in the Target Enzyme: Topoisomerase I (TOP1):
-
Mutations in the TOP1 gene can alter the enzyme's structure, leading to reduced drug binding and stabilization of the cleavable complex. This is a common mechanism of resistance to camptothecins.
-
Decreased expression of TOP1 can also lead to resistance by reducing the number of available drug targets.
3. DNA Damage Response (DDR) Pathways:
-
Enhanced DNA repair mechanisms can counteract the DNA damage induced by Lurtotecan. Key pathways involved include:
-
Base Excision Repair (BER): Repairs single-strand breaks.
-
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): Repair double-strand breaks that can arise from the collision of replication forks with the drug-stabilized topoisomerase I-DNA complex.[4]
-
Tyrosyl-DNA Phosphodiesterase 1 (TDP1): An enzyme that can repair the covalent bond between topoisomerase I and DNA.
-
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the cross-resistance profile of anticancer drugs.
In Vitro Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a widely used method to assess cell viability and drug cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of the test compound (e.g., Lurtotecan) and control drugs for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
b) Clonogenic Assay:
This assay assesses the ability of single cells to survive and proliferate to form colonies after drug treatment, providing a measure of long-term cytotoxicity.
-
Principle: This assay measures the reproductive viability of cells after exposure to a cytotoxic agent.
-
Protocol:
-
Cell Seeding: Plate a known number of cells in 6-well plates or flasks.
-
Drug Treatment: Treat the cells with the drug for a specific duration.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate them in fresh medium for a period of 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a solution such as methanol and stain them with a dye like crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition compared to the untreated control.
-
Immunofluorescence for ABC Transporter Expression
This technique is used to visualize and quantify the expression and subcellular localization of ABC transporters.
-
Principle: Utilizes fluorescently labeled antibodies to detect specific proteins within cells.
-
Protocol:
-
Cell Culture: Grow cells on glass coverslips.
-
Fixation: Fix the cells with a solution like 4% paraformaldehyde.
-
Permeabilization: If the target protein is intracellular, permeabilize the cell membrane with a detergent such as Triton X-100.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin or normal goat serum).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the ABC transporter of interest (e.g., anti-BCRP).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining: Stain the cell nuclei with a DNA dye like DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the fluorescence using a fluorescence microscope.
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the action of and resistance to Lurtotecan.
Figure 1: Mechanism of Action of Lurtotecan. Lurtotecan stabilizes the topoisomerase I-DNA cleavable complex, leading to DNA damage and apoptosis.
Figure 2: Key Mechanisms of Resistance to Lurtotecan. Resistance can arise from increased drug efflux, alterations in the topoisomerase I target, or enhanced DNA repair.
Conclusion
This compound exhibits a distinct cross-resistance profile compared to other topoisomerase I inhibitors. Its apparent lack of susceptibility to P-glycoprotein-mediated efflux and lower resistance factor in BCRP-overexpressing models suggest potential advantages in certain clinical settings. However, resistance can still emerge through BCRP overexpression, alterations in topoisomerase I, and enhanced DNA damage repair. Further preclinical studies are warranted to fully elucidate its cross-resistance patterns and to identify optimal combination strategies to overcome resistance. This guide provides a foundational understanding for researchers to design and interpret future investigations into this promising anticancer agent.
References
Synergistic Potential of Lurtotecan Dihydrochloride and Cisplatin: A Comparative Guide for Researchers
For drug development professionals and researchers investigating novel cancer therapies, understanding the synergistic interactions between chemotherapeutic agents is paramount. This guide provides a comparative analysis of the potential synergistic effects of combining Lurtotecan Dihydrochloride, a topoisomerase I inhibitor, with the alkylating-like agent cisplatin. Due to the limited publicly available data on the direct combination of Lurtotecan and cisplatin, this guide draws upon experimental data from analogous combinations of other topoisomerase I inhibitors, such as irinotecan and topotecan, with cisplatin. These analogs provide a strong theoretical and practical framework for hypothesizing the synergistic mechanisms and potential efficacy of the Lurtotecan-cisplatin pairing.
Mechanism of Synergy: A Proposed Signaling Pathway
The primary mechanism of synergy between topoisomerase I inhibitors and cisplatin is believed to stem from their complementary actions on DNA replication and repair. Cisplatin forms DNA adducts, leading to strand breaks and cell cycle arrest. Topoisomerase I inhibitors, like Lurtotecan, trap the topoisomerase I-DNA cleavage complex, which also results in DNA strand breaks. The concurrent administration of both agents can lead to an overwhelming level of DNA damage that surpasses the cell's repair capacity, thereby inducing apoptosis.
Liposomal Lurtotecan Dihydrochloride Demonstrates Superior Antitumor Activity and Pharmacokinetics Compared to Free Drug
A comprehensive analysis of preclinical data reveals that liposomal encapsulation of the topoisomerase I inhibitor, lurtotecan dihydrochloride, results in a significantly improved pharmacokinetic profile and enhanced antitumor efficacy compared to the free, unencapsulated form of the drug. These findings position liposomal lurtotecan as a promising therapeutic strategy in oncology.
Liposomal delivery of lurtotecan, a water-soluble camptothecin analogue, has been shown to overcome the limitations of the free drug by altering its biodistribution and prolonging its circulation time.[1][2] This leads to increased drug accumulation at the tumor site and a more favorable therapeutic index.
Enhanced Pharmacokinetic Profile
Comparative studies in murine models have demonstrated a dramatic improvement in the pharmacokinetic parameters of liposomal lurtotecan (also referred to as NX 211) versus free lurtotecan. Encapsulation of lurtotecan within a low-clearance unilamellar liposome resulted in a significant increase in plasma residence time.[1][2] This was evidenced by a staggering 1500-fold increase in the plasma area under the drug concentration curve (AUC) for the liposomal formulation compared to the free drug.[1][2] Furthermore, the volume of distribution was greatly restricted, indicating that the liposomal formulation alters tissue distribution.[1][2]
| Pharmacokinetic Parameter | Free Lurtotecan | Liposomal Lurtotecan (NX 211) | Fold Increase |
| Plasma Area Under the Curve (AUC) | Baseline | ~1500x | 1500[1][2] |
| Mean Residence Time (MRT) | Baseline | Significantly Increased | - |
| Plasma Cmax | Baseline | Significantly Increased | - |
| Half-life | Baseline | Significantly Increased | - |
Superior Antitumor Efficacy and Tumor Targeting
The improved pharmacokinetics of liposomal lurtotecan directly translate to superior antitumor activity. In tumor-bearing mice, administration of radiolabeled liposomal lurtotecan led to a 40-fold increase in the concentration of the compound in tumors 24 hours post-administration compared to mice treated with free lurtotecan.[1][2]
This enhanced drug delivery to the tumor site resulted in a consistent 3-fold or greater increase in the therapeutic index for liposomal lurtotecan in both KB and ES-2 xenograft models in single-dose studies.[1][2] When compared at equitoxic levels in repeat-dose efficacy studies, liposomal lurtotecan led to durable cures lasting over 60 days and a 2- to 8-fold increase in log10 cell kill compared to free lurtotecan and topotecan, respectively.[1][2]
| Efficacy Parameter | Free Lurtotecan | Liposomal Lurtotecan (NX 211) | Improvement |
| Therapeutic Index (single dose, KB & ES-2 xenografts) | Baseline | ≥3-fold increase | ≥3x[1][2] |
| Log10 Cell Kill (repeat dose) | Baseline | 2- to 8-fold increase | 2-8x[1][2] |
| Tumor Drug Concentration (24h post-dose, ES-2 xenograft) | Baseline | 40-fold increase | 40x[1][2] |
Mechanism of Action: Topoisomerase I Inhibition
Lurtotecan, in both its free and liposomal forms, functions as a topoisomerase I inhibitor.[3][4] It stabilizes the covalent complex between topoisomerase I and DNA.[4][5] This action prevents the religation of single-strand breaks created by the enzyme during DNA replication, leading to the accumulation of DNA damage and ultimately triggering apoptosis.[4][5][6] Liposomal delivery enhances this mechanism by increasing the concentration and residence time of lurtotecan at the tumor, thereby maximizing its therapeutic effect.[5]
Caption: Mechanism of action of lurtotecan as a topoisomerase I inhibitor.
Experimental Protocols
Pharmacokinetic Studies in Nude Mice:
Liposomal lurtotecan (NX 211) and free lurtotecan were administered to nude mice at a dose of 1 mg/kg.[2] Serial blood samples were collected at various time points. Drug concentrations in plasma were determined by high-performance liquid chromatography (HPLC).[7][8] Pharmacokinetic parameters, including maximum concentration (Cmax), area under the curve (AUC), mean residence time (MRT), and half-life, were calculated and compared between the two formulations.[2]
Biodistribution Studies in Tumor-Bearing Mice:
ES-2 tumor-bearing mice were administered either radiolabeled [14C]NX 211 or [14C]lurtotecan.[1] At 24 hours post-administration, tissues, including the tumor, were harvested.[1][2] The amount of radiolabeled compound in each tissue was quantified to determine the biodistribution and tumor accumulation of each formulation.[1]
Antitumor Efficacy in Xenograft Models:
The antitumor activity of liposomal lurtotecan and free lurtotecan was evaluated in human tumor xenograft models, including KB and ES-2.[1][2] For single-dose studies, various doses of each formulation were administered to tumor-bearing mice, and the therapeutic index was calculated. For repeat-dose studies, equitoxic doses of each drug were administered, and tumor growth delay and log10 cell kill were determined to compare the efficacy.[2]
Caption: Workflow for the preclinical comparison of free vs. liposomal lurtotecan.
Conclusion
The encapsulation of this compound in a liposomal formulation significantly enhances its therapeutic potential. The marked improvements in pharmacokinetic parameters, leading to increased drug accumulation in tumors and superior antitumor efficacy in preclinical models, underscore the advantages of this drug delivery strategy.[1][2] These findings provide a strong rationale for the continued development of liposomal lurtotecan for the treatment of various cancers.
References
- 1. Antitumor efficacy, pharmacokinetics, and biodistribution of NX 211: a low-clearance liposomal formulation of lurtotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I and pharmacologic study of liposomal lurtotecan, NX 211: urinary excretion predicts hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposomal lurtotecan (NX211): determination of total drug levels in human plasma and urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Lurtotecan Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Lurtotecan Dihydrochloride, a potent topoisomerase I inhibitor. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, whether for pharmacokinetic studies, formulation analysis, or stability testing.
This compound is a semi-synthetic and water-soluble analog of camptothecin, investigated for its antitumor activity.[1] Accurate and reliable analytical methods are crucial for its development and clinical application. This guide details and compares High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), providing supporting data and detailed experimental protocols.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of commonly employed techniques.
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS | HPLC with UV Detection |
| Lower Limit of Quantitation (LLOQ) | 0.500 ng/mL in plasma[1] | 0.5 ng/mL in plasma[2] | ~2.50 µg/mL (for Irinotecan)[3] |
| Precision (%RSD) | <10%[1] | Within-batch and between-batch precision available[2] | <2%[4] |
| Accuracy/Recovery | Not explicitly stated | 49.50% (drug), 72.0% (internal standard)[2] | 99.55% to 101.04%[3] |
| Linearity (r²) | >0.997[5] | >0.9996[2] | >0.999[3] |
| Sample Volume | 150-200 µL[1] | 100 µL[2] | Not explicitly stated |
| Primary Application | Pharmacokinetic studies in plasma and urine[1] | Bioanalysis in human plasma[2] | Stability-indicating assays, pharmaceutical formulations[3][4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate replication and adaptation.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is highly sensitive and suitable for determining low concentrations of Lurtotecan in biological matrices.
-
Sample Pretreatment: Deproteinization of plasma or diluted urine samples with a mixture of 10% (w/v) aqueous perchloric acid and acetonitrile (2:1, v/v).[1] For enhanced sensitivity in urine, a single solvent extraction with n-butanol-diethyl ether (3:4, v/v) can be employed.[1]
-
Chromatographic Separation:
-
Column: Inertsil-ODS 80A analytical column.[1]
-
Mobile Phase: Specific composition not detailed in the provided abstract, but typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is used for reversed-phase chromatography.
-
Flow Rate: Not explicitly stated.
-
-
Detection:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, making it ideal for complex biological samples. The following protocol is for a related camptothecin analog, Topotecan, and can be adapted for Lurtotecan.
-
Sample Preparation: Protein precipitation of plasma samples with 0.1% acetic acid in cold acetonitrile.[2]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Stability-Indicating HPLC with UV Detection
This method is crucial for assessing the stability of Lurtotecan in pharmaceutical formulations and for quality control purposes. The following is a representative method for a similar camptothecin derivative, Irinotecan.
-
Sample Preparation: Dissolution of the bulk drug or formulation in a suitable solvent, typically the mobile phase.
-
Chromatographic Separation:
-
Detection:
-
UV Detector: Wavelength set at 254 nm.[3]
-
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products.[6][7]
Visualizing Mechanisms and Workflows
To further clarify the scientific context and experimental procedures, the following diagrams are provided.
References
- 1. Liposomal lurtotecan (NX211): determination of total drug levels in human plasma and urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. validated hplc method: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Lurtotecan Dihydrochloride: A Comparative Potency Analysis Against Other Camptothecins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of lurtotecan dihydrochloride relative to other prominent camptothecins, including topotecan, irinotecan, and its highly potent metabolite, SN-38. The information is compiled from preclinical data to assist researchers in evaluating its potential in oncology drug development.
In Vitro Potency: A Head-to-Head Comparison
Lurtotecan has demonstrated significant cytotoxic activity across various cancer cell lines. In vitro studies have consistently shown its potency, often superior to other camptothecin analogs like topotecan. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the following table summarizes the available data for lurtotecan and its counterparts.
| Cell Line | Lurtotecan (nM) | Topotecan (nM) | Irinotecan (µM) | SN-38 (nM) |
| HT-29 (Colon) | Data not available | 33 | 5.17 | 4.50[1] |
| LoVo (Colon) | Data not available | Data not available | 15.8 | 8.25[1] |
| SKVLB (Ovarian, multidrug-resistant) | 99 | 149 | Data not available | Data not available |
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies using human tumor xenografts in immunocompromised mice have been crucial in evaluating the antitumor activity of lurtotecan. These studies provide insights into the drug's performance in a more complex biological system.
| Xenograft Model | Drug | Dosing Schedule | Outcome |
| HT-29 (Colon) | Lurtotecan | 9 and 12 mg/kg, twice a week for five weeks | Tumor regression (T/B ratios of 0.8 and 0.4, respectively) |
| SW48 (Colon) | Lurtotecan | 9 and 12 mg/kg, twice a week for five weeks | Tumor regression (T/B ratios of 0.9 and 0.6, respectively) |
| HT-29 (Colon) | Topotecan | 9 and 11 mg/kg | Less effective than lurtotecan (T/B values of 4.3 and 2.9, respectively) |
| SW48 (Colon) | Topotecan | 9 and 11 mg/kg | Less effective than lurtotecan (T/B values of 3.1 and 2, respectively) |
T/B ratio: Ratio of tumor volume after treatment to tumor volume before treatment. A T/B ratio <1 indicates tumor regression.
It is important to note that while lurtotecan showed greater in vitro cytotoxicity, this did not always translate to superior in vivo efficacy in all models, and toxicity, such as body weight loss, was observed at higher doses.
A liposomal formulation of lurtotecan, known as OSI-211 (formerly NX 211), was developed to improve its pharmacokinetic profile and therapeutic index. In comparative studies, OSI-211 demonstrated a significant increase in plasma residence time and a 1500-fold increase in the plasma area under the curve (AUC) compared to free lurtotecan. This resulted in a 40-fold increase in drug concentration in tumors and a consistent 3-fold or greater increase in the therapeutic index in both KB and ES-2 xenograft models. When compared at equitoxic levels, OSI-211 led to durable cures and a 2-8-fold increase in log10 cell kill compared to lurtotecan and topotecan, respectively.
Mechanism of Action: Topoisomerase I Inhibition and Apoptosis
Lurtotecan, like other camptothecins, exerts its anticancer effects by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and transcription.
Signaling Pathway of Topoisomerase I Inhibition-Induced Apoptosis
Caption: Lurtotecan stabilizes the topoisomerase I-DNA complex, leading to DNA double-strand breaks and subsequent p53-mediated apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the IC50 values of camptothecin analogs.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of lurtotecan, topotecan, irinotecan, and SN-38. Add the drugs to the respective wells and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the drug concentration and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo Xenograft Study
This protocol describes a general workflow for evaluating the antitumor efficacy of camptothecins in a mouse xenograft model.
Caption: A typical workflow for assessing the in vivo efficacy of anticancer agents using a xenograft mouse model.
Protocol Details:
-
Cell Preparation: Human cancer cells (e.g., HT-29) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (length x width²) / 2.
-
Randomization and Treatment: Mice are randomly assigned to different treatment groups (e.g., vehicle control, lurtotecan, topotecan). Drugs are administered according to the specified dose and schedule.
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are measured regularly (e.g., twice a week) to assess antitumor efficacy and toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised and weighed.
-
Data Analysis: The antitumor activity is evaluated by comparing the tumor growth in the treated groups to the control group.
Conclusion
This compound is a potent topoisomerase I inhibitor with demonstrated in vitro and in vivo antitumor activity. While direct comparative data across a wide range of cancer types is still emerging, existing preclinical studies suggest its potency is comparable, and in some cases superior, to other clinically relevant camptothecins like topotecan. The development of liposomal formulations of lurtotecan has shown promise in enhancing its therapeutic index. Further research is warranted to fully elucidate the clinical potential of lurtotecan in various oncology settings.
References
Safety Operating Guide
Proper Disposal of Lurtotecan Dihydrochloride: A Guide for Laboratory Professionals
Lurtotecan Dihydrochloride is a semi-synthetic analog of camptothecin with antineoplastic activity, classified as a hazardous drug.[1] Due to its potential to be mutagenic, teratogenic, or carcinogenic, strict procedures must be followed for its handling and disposal to ensure the safety of laboratory personnel and the environment.[2][3] Adherence to federal, state, and institutional regulations for hazardous waste is mandatory.[2]
Key Disposal Principles
The primary goal of these procedures is to minimize exposure. The main routes of exposure include direct skin contact and the inhalation of aerosolized drug products.[4] Therefore, all personnel handling this compound must be fully trained on its hazards, appropriate work practices, necessary personal protective equipment (PPE), and emergency procedures.[2][5] This information is typically found in the Safety Data Sheet (SDS).[2][5]
Proper disposal involves a few key principles:
-
Segregation: Lurtotecan-contaminated waste must be separated from other hazardous chemical waste.[2]
-
Containment: Waste must be placed in clearly labeled, leak-proof, and puncture-resistant containers.[4] These containers are often color-coded (e.g., black for RCRA-regulated bulk waste, yellow for trace waste) to distinguish them from other waste streams.[2]
-
Decontamination: All surfaces and equipment must be decontaminated after use.
Waste Categorization and Spill Management
Proper disposal depends on the type and amount of waste. A critical distinction is made between trace-contaminated items and bulk-contaminated waste. Furthermore, spill size dictates the required emergency response.
| Data Point | Threshold | Required Action |
| Bulk Contaminated Waste | Syringes containing any visible or residual drug volume (e.g., >0.1 ml) | Dispose of as hazardous chemical waste in a designated bulk waste container (e.g., black RCRA container). Do not dispose of in a sharps container.[2] |
| Unused, partially used, or expired vials | Dispose of as hazardous chemical waste.[2] | |
| Trace Contaminated Waste | Empty syringes (100% of the drug used, no visible residue) | May be disposed of in a designated sharps container (e.g., red sharps container).[2] |
| Contaminated disposable items (gloves, gowns, pads) | Dispose of in a designated trace chemotherapy waste container (e.g., yellow container).[2] | |
| Small Spill | Less than 5 ml | Clean immediately by trained personnel wearing a gown, double gloves, and a mask.[3][5] |
| Large Spill | Greater than 5 ml | In addition to the PPE for a small spill, a respirator mask and eye protection are required. All persons not involved in the cleanup should leave the area.[3][5] |
Detailed Disposal Protocols
The following protocols are based on general guidelines for antineoplastic agents and should be adapted to specific institutional and regulatory requirements.
Protocol 1: Disposal of Lurtotecan-Contaminated Items
Objective: To safely dispose of items contaminated with this compound.
Materials:
-
Designated hazardous waste containers (e.g., black for bulk, yellow for trace)[2]
-
Puncture-resistant sharps containers[4]
-
Personal Protective Equipment (PPE): Chemotherapy-grade gloves (double-gloving recommended), non-permeable gown, eye protection[3][5]
-
Sealable plastic bags[3]
Procedure:
-
Don PPE: Before handling any waste, put on the appropriate PPE, including double gloves and a protective gown.[3]
-
Segregate Waste at the Source:
-
Sharps: Dispose of needles and syringes immediately after use without recapping.[2]
-
Vials and Ampules: Empty or partially used vials are considered bulk waste. Place them in a designated bulk chemotherapy waste container.[2] Breakable items should be placed in puncture-resistant containers.[4]
-
Contaminated PPE and Disposables: Items such as gloves, gowns, absorbent pads, and tubing are considered trace waste.[2] Place these items into a sealable plastic bag within the biosafety cabinet or fume hood before transferring them to the designated trace chemotherapy waste container.[3][5]
-
-
Container Management:
-
Request Pickup: When a waste container is full, submit a hazardous waste pickup request according to your institution's procedures.[2]
Protocol 2: this compound Spill Cleanup
Objective: To safely clean and decontaminate an area following a spill of this compound.
Materials:
-
Chemotherapy spill kit[3]
-
PPE: Double chemotherapy gloves, gown, eye protection, respirator mask (for large spills)[3][5]
-
Absorbent, plastic-backed pads[3]
-
Designated chemotherapy waste container[3]
Procedure:
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[3]
-
Don PPE: Put on all required protective gear, including a respirator for spills larger than 5 ml.[3][5]
-
Contain the Spill:
-
Clean the Area:
-
Dispose of Cleanup Materials: Place all contaminated items (pads, gloves, gown, etc.) into a plastic bag and then into the designated chemotherapy waste container.[3][5]
-
Post-Cleanup:
-
Remove outer gloves and place them in the waste container.
-
Remove gown and other PPE, placing them in the appropriate waste container.
-
Wash hands thoroughly with soap and water.[6]
-
-
Report the Incident: Report the spill to Environmental Health and Safety (EHS) or the appropriate institutional body.[2]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision workflow for segregating this compound waste.
References
Safeguarding Research: A Comprehensive Guide to Handling Lurtotecan Dihydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of Lurtotecan Dihydrochloride, a potent topoisomerase I inhibitor with antineoplastic properties. Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The primary route of exposure to cytotoxic agents like this compound is through inhalation, skin contact, and accidental ingestion.[1] Therefore, a comprehensive PPE strategy is non-negotiable.
Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free chemotherapy gloves (ASTM D6978 rated) | Prevents skin contact and absorption. Double gloving provides an extra layer of protection.[2][3] |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs | Protects skin and personal clothing from contamination.[1] |
| Eye and Face Protection | Safety goggles and a full-face shield | Protects against splashes and aerosols.[3] |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Essential for handling the powdered form of the compound to prevent inhalation of hazardous particles.[1][3] |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the spread of contamination outside of the designated handling area.[3] |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling this compound is essential to minimize exposure risk.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a designated, clearly labeled, and restricted-access area.
-
The storage area should be cool, dry, and well-ventilated.
Preparation and Handling
-
All handling of this compound, especially the powdered form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).[4]
-
Before starting, decontaminate the work surface of the BSC.
-
Don all required PPE as outlined in the table above.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling the compound.
-
Work slowly and deliberately to avoid creating aerosols.
Disposal of Contaminated Waste
-
All materials that come into contact with this compound are considered cytotoxic waste.
-
This includes gloves, gowns, shoe covers, weighing paper, and any contaminated labware.
-
Dispose of all contaminated waste in clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.
-
Follow institutional and local regulations for the final disposal of cytotoxic waste.
Emergency Protocols: Spill and Exposure Management
Immediate and correct response to spills or personal exposure is critical.
Spill Management
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don a full set of PPE, including a respirator.
-
Contain the Spill: Use a cytotoxic spill kit to absorb the material. For powdered spills, gently cover with damp absorbent material to avoid creating dust.
-
Clean the Area: Work from the outer edge of the spill towards the center.
-
Decontaminate: Clean the spill area with an appropriate decontamination solution.
-
Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing Safe Handling and Mechanism of Action
To further clarify the necessary procedures and the scientific context of working with this compound, the following diagrams are provided.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
